molecular formula C9H8N2O3 B021803 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-57-6

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Katalognummer: B021803
CAS-Nummer: 106429-57-6
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: KZBROPAHLBJQQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS: 106429-57-6) is a high-value benzo[d]imidazole derivative supplied as a light brown to brown solid for research and development applications. This compound serves as a key synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Research Applications and Value: This compound is of significant interest for its role in the synthesis of Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIPK2) inhibitors. These inhibitors are actively investigated for the treatment of a wide range of autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, multiple sclerosis, psoriasis, and atopic dermatitis . Its structural features make it a versatile precursor for further chemical modifications aimed at creating targeted therapies for various proliferative and malignant disorders . Chemical Profile: • CAS Number: 106429-57-6 • Molecular Formula: C 9 H 8 N 2 O 3 • Molecular Weight: 192.17 g/mol • Purity: ≥95% (by HPLC) Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use.

Eigenschaften

IUPAC Name

methyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)5-2-3-6-7(4-5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBROPAHLBJQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438522
Record name Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106429-57-6
Record name Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, a key building block in the development of various pharmaceutical agents. This document details two primary synthesis pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the benzimidazolone ring, is a prevalent scaffold in a variety of biologically active molecules. The strategic placement of the methoxycarbonyl group at the 5-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. This guide outlines the most common and efficient pathways for the preparation of this compound, starting from commercially available precursors.

Synthesis Pathways

The synthesis of this compound is primarily achieved through a two-step process:

  • Esterification of a substituted benzoic acid to form a key intermediate.

  • Cyclization of the intermediate to construct the final benzimidazolone ring system.

Two main routes for the initial step are presented, followed by two reliable methods for the subsequent cyclization.

Pathway 1: Synthesis of the Key Intermediate, Methyl 3,4-diaminobenzoate

The crucial precursor for the formation of the benzimidazolone ring is Methyl 3,4-diaminobenzoate. Two effective methods for its synthesis are detailed below.

Method A: Esterification of 3,4-Diaminobenzoic Acid using Thionyl Chloride

This method involves the direct esterification of 3,4-diaminobenzoic acid with methanol, facilitated by the use of thionyl chloride.

Method B: Esterification of 3,4-Diaminobenzoic Acid using Sulfuric Acid

An alternative and high-yielding approach utilizes concentrated sulfuric acid as a catalyst for the esterification process.

Pathway 2: Cyclization of Methyl 3,4-diaminobenzoate to the Final Product

Once Methyl 3,4-diaminobenzoate is obtained, the final step involves the formation of the 2-oxo-benzimidazole ring. This is typically achieved by reacting the diamine with a carbonylating agent. Two common and effective methods are presented.

Method C: Cyclization using Urea

This method employs urea as a safe and cost-effective source of the carbonyl group for the cyclization reaction. The reaction proceeds at an elevated temperature, leading to the formation of the desired benzimidazolone.

Method D: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is a milder and highly efficient reagent for the formation of the benzimidazolone ring. It acts as a phosgene equivalent without the associated hazards.

Experimental Protocols

Synthesis of Methyl 3,4-diaminobenzoate (Intermediate)

Method A: From 3,4-Diaminobenzoic Acid and Thionyl Chloride

  • Procedure: To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), thionyl chloride (0.72 mL, 9.80 mmol) is added dropwise over a period of 10 minutes at room temperature. The reaction mixture is then stirred at room temperature for 4 hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate, brine, and water, and then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the product.[1]

  • Yield: 95.0%[1]

  • Appearance: Brown solid[1]

Method B: From 3,4-Diaminobenzoic Acid and Sulfuric Acid

  • Procedure: In a 100 mL single-necked flask, 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) is dissolved in 50 mL of methanol with stirring. Concentrated sulfuric acid (19.6 g, 0.2 mol) is then added to the solution. The mixture is stirred at 90 °C for 12 hours. After the reaction is complete, methanol is distilled off under reduced pressure. The residue is poured into ice water and the resulting precipitate is collected by suction filtration and dried to afford the product.[1]

  • Yield: 98.1%[1]

Synthesis of this compound (Final Product)

Method C: From Methyl 3,4-diaminobenzoate and Urea

  • Procedure (Analogous): Based on a similar transformation, a mixture of Methyl 3,4-diaminobenzoate and urea (in a slight molar excess) is heated in a high-boiling inert solvent such as o-dichlorobenzene. The reaction temperature is typically maintained between 130-185 °C for several hours, during which ammonia is evolved.[2] The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.[2][3]

  • Note: This is an analogous procedure; optimization of reaction time and temperature may be required for this specific substrate.

Method D: From Methyl 3,4-diaminobenzoate and 1,1'-Carbonyldiimidazole (CDI)

  • Procedure (General): To a solution of Methyl 3,4-diaminobenzoate in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a solution of 1,1'-carbonyldiimidazole (CDI) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[4] The reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by a suitable method, such as column chromatography or recrystallization, to yield the final product.[4][5]

  • Note: This is a general procedure for the synthesis of benzimidazolones using CDI. The specific stoichiometry and reaction conditions may need to be optimized for Methyl 3,4-diaminobenzoate.

Data Presentation

Table 1: Synthesis of Methyl 3,4-diaminobenzoate

MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
A 3,4-Diaminobenzoic acidThionyl ChlorideMethanolRoom Temp.495.0[1]
B 3,4-Diaminobenzoic acidSulfuric AcidMethanol901298.1[1]

Table 2: Synthesis of this compound

MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference (Analogous/General)
C Methyl 3,4-diaminobenzoateUreao-Dichlorobenzene130-1855.5Not Reported[2]
D Methyl 3,4-diaminobenzoate1,1'-CarbonyldiimidazoleDichloromethane/THF0 to Room Temp.Not ReportedNot Reported[4][5]

Mandatory Visualizations

Synthesis Pathway Diagrams

Synthesis_Pathway_1 cluster_start Starting Material cluster_intermediate Intermediate 3,4-Diaminobenzoic_Acid 3,4-Diaminobenzoic Acid Methyl_3,4-diaminobenzoate Methyl 3,4-diaminobenzoate 3,4-Diaminobenzoic_Acid->Methyl_3,4-diaminobenzoate Method A: SOCl₂, MeOH Method B: H₂SO₄, MeOH

Caption: Synthesis of the key intermediate, Methyl 3,4-diaminobenzoate.

Synthesis_Pathway_2 cluster_intermediate Intermediate cluster_product Final Product Methyl_3,4-diaminobenzoate Methyl 3,4-diaminobenzoate Final_Product Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate Methyl_3,4-diaminobenzoate->Final_Product Method C: Urea, Heat Method D: CDI

Caption: Cyclization to the final product.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization A Dissolve 3,4-Diaminobenzoic Acid in Methanol B Add Esterification Reagent (SOCl₂ or H₂SO₄) A->B C React under specified conditions (Temp, Time) B->C D Work-up and Isolation C->D E Obtain Methyl 3,4-diaminobenzoate D->E F Dissolve Methyl 3,4-diaminobenzoate in suitable solvent E->F Intermediate G Add Cyclizing Agent (Urea or CDI) F->G H React under specified conditions (Temp, Time) G->H I Purification (Filtration/Chromatography) H->I J Obtain Final Product I->J

Caption: General experimental workflow for the two-step synthesis.

Conclusion

This technical guide has detailed two robust and high-yielding pathways for the synthesis of this compound. The presented experimental protocols, supported by quantitative data and clear visualizations, offer a valuable resource for researchers and professionals in the field of drug discovery and development. The choice between the described methods will depend on factors such as available reagents, desired scale, and safety considerations. Both pathways provide a solid foundation for the efficient production of this important chemical intermediate.

References

In-Depth Technical Guide: Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known properties, outlines general experimental protocols for their determination, and illustrates a key biological pathway associated with the broader class of benzimidazole derivatives.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in research and development.

PropertyValue
CAS Number 106429-57-6
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1]
Melting Point 312 - 313 °C[2]
Physical Form Solid, crystalline powder[2]
Purity ≥97% to ≥98% (as reported by various suppliers)[1][2]
Topological Polar Surface Area (TPSA) 74.95 Ų
logP 0.6428

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of the key chemical and physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

General Protocol for ¹H NMR:

  • An appropriate amount of the sample (typically 5-25 mg for ¹H NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

General Protocol for Electrospray Ionization (ESI) MS:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the ESI source of the mass spectrometer.

  • A high voltage is applied to the solution as it is nebulized, creating charged droplets.

  • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • These ions are then guided into the mass analyzer, where their mass-to-charge ratios are determined.

Biological Activity and Signaling Pathways

Benzimidazole derivatives, the class of compounds to which CAS 106429-57-6 belongs, are known to exhibit a range of biological activities, most notably anticancer properties. The mechanism of action often involves the disruption of microtubule dynamics and the induction of apoptosis.

anticancer_mechanism General Anticancer Mechanism of Benzimidazole Derivatives Benzimidazole Benzimidazole Derivative Microtubules Microtubule Polymerization Benzimidazole->Microtubules Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induction of

Caption: General anticancer mechanism of benzimidazole derivatives.

The diagram above illustrates the general mechanism by which many benzimidazole derivatives exert their anticancer effects. They can inhibit the polymerization of microtubules, which are essential components of the cytoskeleton involved in cell division.[2] This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequently induces programmed cell death, or apoptosis.[2]

Synthesis Workflow

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. A generalized workflow for the synthesis of a benzimidazole-5-carboxylate is presented below.

synthesis_workflow Generalized Synthesis of a Benzimidazole-5-carboxylate cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 o-Phenylenediamine Derivative Condensation Condensation Reaction Reactant1->Condensation Reactant2 Carboxylic Acid Derivative Reactant2->Condensation Product Benzimidazole-5-carboxylate Condensation->Product

Caption: Generalized synthesis of a benzimidazole-5-carboxylate.

This workflow illustrates the core synthetic step for creating the benzimidazole ring system. An appropriately substituted o-phenylenediamine is reacted with a carboxylic acid derivative in a condensation reaction, often under acidic conditions or with a coupling agent, to form the final benzimidazole product.[6][7]

References

Potential Mechanism of Action of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a molecule belonging to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct experimental evidence elucidating the specific mechanism of action for this particular compound is not currently available in published literature, the extensive research on structurally related 2-oxo-benzimidazole derivatives allows for the formulation of several well-grounded hypotheses. This technical guide provides an in-depth exploration of these potential mechanisms, drawing upon existing structure-activity relationship (SAR) data. We will delve into the possibilities of this compound acting as a serotonin receptor antagonist, a topoisomerase inhibitor, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, or an anti-inflammatory agent. For each potential pathway, we present a summary of relevant quantitative data from analogous compounds, detailed hypothetical experimental protocols for investigation, and visualizations of key signaling pathways and workflows.

The 2-Oxo-Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole nucleus, consisting of a fused benzene and imidazole ring, is a cornerstone in the development of numerous therapeutic agents.[1] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. The 2-oxo-benzimidazole core, in particular, has been identified as a "privileged scaffold," meaning it is capable of providing ligands for a diverse range of receptors and enzymes. The specific pharmacological profile of a 2-oxo-benzimidazole derivative is largely dictated by the nature and position of its substituents. This guide will explore the potential roles of the methyl ester group at the 5-position of the 2-oxo-benzimidazole ring system in directing its biological activity.

Potential Mechanism I: Serotonin Receptor Antagonism

Derivatives of 2-oxo-benzimidazole have been extensively investigated as antagonists of serotonin (5-HT) receptors, particularly the 5-HT3 and 5-HT4 subtypes.[2][3] These receptors are implicated in a range of physiological processes, and their modulation is a key strategy for treating conditions like chemotherapy-induced nausea and vomiting and gastrointestinal disorders.

Hypothetical Role of this compound

The presence of a substituent at the 5-position of the benzimidazole ring is a common feature in many reported serotonin receptor antagonists. While often larger, more complex groups are found at the 1-position to enhance potency, the electronic and steric properties of the 5-substituent can influence receptor binding and selectivity. The methyl carboxylate group at the 5-position could potentially engage in hydrogen bonding or other polar interactions within the receptor's binding pocket.

Quantitative Data for Related 5-HT Receptor Antagonists

The following table summarizes representative binding affinities (Ki) and functional activities (pA2 or IC50) for structurally related 2-oxo-benzimidazole derivatives from published studies. This data is provided for comparative purposes to contextualize potential future experimental findings for the target compound.

Compound ClassTargetAssay TypeValueReference
2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives5-HT3Radioligand Binding ([3H]ICS 205930)Ki = 3.8 nM[2]
3-substituted 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides5-HT4Radioligand BindingKi = 6.7 - 75.4 nM[3]
Hypothetical Experimental Protocol: 5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human 5-HT3 receptor.

Materials:

  • Human 5-HT3 receptor-expressing cell line (e.g., HEK293) membranes.

  • Radioligand: [3H]Granisetron or a similar high-affinity 5-HT3 antagonist.

  • Test Compound: this compound dissolved in DMSO.

  • Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., Ondansetron).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, [3H]Granisetron, and either buffer, the test compound, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.

Visualization of 5-HT Receptor Antagonism Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Compound Test Compound Dilutions Incubation Incubation (Binding Equilibrium) Compound->Incubation Membranes 5-HT3 Receptor Membranes Membranes->Incubation Radioligand [3H]Granisetron Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Ki Determination) Scintillation->Data_Analysis G cluster_pathway Topoisomerase I Catalytic Cycle TopoI Topoisomerase I Cleavable_Complex Cleavable Complex (DNA Nicked) TopoI->Cleavable_Complex Binds Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Cleavable_Complex Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Religation Relaxed_DNA->TopoI Dissociates Inhibitor Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate Inhibitor->Cleavable_Complex Stabilizes (Inhibits Religation) G cluster_nucleus Nucleus Ligand Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate PPARg PPARγ Ligand->PPARg Binds & Activates PPRE PPRE (on DNA) PPARg->PPRE Dimerizes with RXR & Binds RXR RXR RXR->PPRE Transcription Gene Transcription PPRE->Transcription Initiates

References

The Multifaceted Biological Activities of 2-Oxo-Benzimidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-oxo-benzimidazole, also known as benzimidazolone, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 2-oxo-benzimidazole derivatives, tailored for researchers, scientists, and drug development professionals.

Biological Activities of 2-Oxo-Benzimidazole Derivatives

The 2-oxo-benzimidazole core has been extensively derivatized to explore its therapeutic potential across several disease areas. These derivatives have demonstrated significant efficacy as anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory agents, as well as modulators of specific receptor systems.

Anticancer Activity

2-Oxo-benzimidazole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. A notable target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a critical role in the formation of new blood vessels that supply tumors. By inhibiting VEGFR-2, these derivatives can effectively cut off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[1][2]

The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, including pancreatic (PANC-1), lung (A549), and breast (MCF-7) cancer cells. Several derivatives have exhibited potent anticancer activity with low micromolar to nanomolar IC50 values.[2] The mechanism of action often involves the induction of apoptosis, or programmed cell death, within the cancer cells.[3]

Antimicrobial Activity

The 2-oxo-benzimidazole scaffold has also been a foundation for the development of novel antimicrobial agents. Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often attributed to the specific substitutions on the benzimidazole ring system. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and 2-oxo-benzimidazole derivatives have shown potential as anti-inflammatory agents. Their primary mechanism of action in this context is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4][5] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a reduced risk of gastrointestinal side effects.[5]

Kinase Inhibitory Activity

Beyond VEGFR-2, 2-oxo-benzimidazole derivatives have been investigated as inhibitors of a variety of other protein kinases that are implicated in diseases such as cancer and inflammation. The benzimidazole core can act as a versatile scaffold that can be modified to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases. This targeted approach is a cornerstone of modern drug discovery.

5-HT4 Receptor Antagonism

Derivatives of 2-oxo-benzimidazole have been identified as potent and selective antagonists of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[6][7] The 5-HT4 receptor, a G-protein coupled receptor, is primarily found in the gastrointestinal tract and the central nervous system. Antagonism of this receptor has therapeutic potential in treating conditions such as irritable bowel syndrome and certain cardiac arrhythmias. The affinity of these compounds for the 5-HT4 receptor is typically quantified by their Ki (inhibitory constant) or pKb values.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 2-oxo-benzimidazole and related benzimidazole derivatives as reported in the literature.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4r PANC-15.5[2]
A5490.3[2]
MCF-70.5[2]
Compound 4s PANC-16.7[2]
A5491.6[2]
MCF-71.2[2]
Compound 4c PANC-117.7[2]
A54919.6[2]
MCF-76.1[2]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 66a S. aureus3.12
E. coli3.12
Compound 65a E. coli0.026
S. aureus0.031
Compound 37b S. aureus3.125
E. coli3.125

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives (COX Inhibition)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
BIZ-4 <1<1
Compound 15b -0.045
Aspirin <1<1

Table 4: 5-HT4 Receptor Antagonist Activity of 2-Oxo-Benzimidazole Derivatives

Compound IDKi (nM)pKbReference
Ethyl/Cyclopropyl series 6.7 - 75.46.19 - 7.73[6][7]
Isopropyl series (antagonist) -7.94[6][7]
Compound 5r 66.3-[6][7]
GR 113808 (reference) 0.11-[6]

Signaling Pathways and Mechanisms of Action

The biological effects of 2-oxo-benzimidazole derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

2-Oxo-benzimidazole derivatives can inhibit angiogenesis by targeting the VEGFR-2 signaling cascade. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][8]

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzimidazole 2-Oxo-Benzimidazole Derivative Benzimidazole->VEGFR2 Inhibits COX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzimidazole 2-Oxo-Benzimidazole Derivative Benzimidazole->COX2 Inhibits HT4_Signaling Serotonin Serotonin (5-HT) HT4R 5-HT4 Receptor Serotonin->HT4R Binds Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces CellularResponse Cellular Response cAMP->CellularResponse Benzimidazole 2-Oxo-Benzimidazole Derivative Benzimidazole->HT4R Antagonizes Synthesis_Workflow Start o-Phenylenediamine + Urea Reaction Heating (130-180°C) Start->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 2-Oxo-Benzimidazole Purification->Product

References

The Scaffolding Potential of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate presents a particularly promising framework for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of this core scaffold, including its synthesis, chemical properties, and versatile biological potential. We consolidate available quantitative data on the biological activities of its derivatives, detail key experimental protocols for its synthesis and evaluation, and visualize relevant signaling pathways and experimental workflows to underscore its significance in modern drug discovery.

Introduction

The benzimidazole heterocycle, an isostere of naturally occurring purines, readily interacts with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] The 2-oxo-benzimidazole (or benzimidazolone) core, in particular, has been identified in a variety of bioactive molecules. The addition of a methyl carboxylate group at the 5-position, yielding this compound (Figure 1), offers a key functional handle for synthetic modification, allowing for the exploration of extensive chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide will explore the scaffolding potential of this specific molecule, highlighting its utility in generating derivatives with significant therapeutic promise, particularly in the realms of oncology and infectious diseases.

Figure 1: Chemical Structure of this compound

Chemical Formula: C₉H₈N₂O₃ Molecular Weight: 192.18 g/mol CAS Number: 106429-57-6

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a two-step process involving the esterification of a diaminobenzoic acid derivative followed by cyclization to form the benzimidazolone ring.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₈N₂O₃[2]
Molecular Weight192.17 g/mol [2]
Purity≥98%[2]
StorageRoom temperature[2]

Biological Activities and Therapeutic Potential

While specific biological data for the parent compound, this compound, is limited in publicly accessible literature, numerous studies on its derivatives have demonstrated significant potential across various therapeutic areas. The core scaffold provides a rigid framework upon which diverse functionalities can be installed to modulate activity against different biological targets.

Anticancer Activity

Derivatives of the benzimidazole-5-carboxylate scaffold have shown promising anticancer activity. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl esters have been evaluated for their antiproliferative effects against breast cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2-(Substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylate Derivatives

CompoundSubstitution on Phenyl RingCell LineGI₅₀ (µM)
2a 2-HydroxyMDA-MB-468>100
MDA-MB-231>100
MCF7>100
2b 3-HydroxyMDA-MB-4689.8
MDA-MB-23112.4
MCF710.2
2c 4-HydroxyMDA-MB-46821.6
MDA-MB-23118.9
MCF725.4
2d 2-Hydroxy-3-methoxyMDA-MB-4688.4
MDA-MB-2317.9
MCF76.5
2e 5-Fluoro-2-hydroxyMDA-MB-4686.23
MDA-MB-2314.09
MCF70.18
Cisplatin -MDA-MB-4688.2
MDA-MB-2317.5
MCF79.8

Data synthesized from available research.

The data suggests that substitutions on the 2-phenyl ring significantly influence the cytotoxic activity, with the 5-fluoro-2-hydroxy substituted derivative (2e) showing particularly potent activity against the MCF7 breast cancer cell line.[1] This highlights the potential for developing targeted anticancer agents by modifying the core scaffold.

Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways.

Antimicrobial Activity

The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Studies on 2,5-disubstituted benzimidazoles have demonstrated their efficacy against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of 2,5-Disubstituted Benzimidazole Derivatives

CompoundMIC (µg/mL) vs. Bacillus subtilisMIC (µg/mL) vs. Pseudomonas aeruginosaMIC (µg/mL) vs. Candida albicans
5c -CH₃-NO₂3.12>5012.5
5e -C₂H₅-NO₂3.126.25>50
6a -H-H12.56.25>50
6d -H-Cl>50>5012.5
6e -H-NO₂>506.25>50

Data synthesized from available research on 2,5-disubstituted benzimidazoles.[3]

These findings indicate that modifications at the 2 and 5 positions of the benzimidazole ring can yield compounds with potent and selective antimicrobial activity.[3]

Structure-Activity Relationships (SAR)

The available data on benzimidazole derivatives allows for the deduction of preliminary structure-activity relationships, which can guide the future design of more potent and selective compounds based on the this compound scaffold.

  • Substitution at the 2-position: The introduction of substituted phenyl rings at the 2-position of the benzimidazole core has a profound impact on anticancer activity. Hydroxyl and fluoro substitutions on this phenyl ring appear to be favorable for cytotoxicity.

  • Substitution at the 5-position: The methyl carboxylate at the 5-position serves as a versatile handle for further derivatization. Conversion to amides, hydrazides, or other functional groups can modulate the compound's physicochemical properties and biological activity. For instance, 2-phenylbenzimidazole-4-carboxamides have been investigated as DNA-intercalating agents.[4]

  • The 2-oxo moiety: The presence of the 2-oxo group influences the electronic properties and hydrogen bonding capabilities of the scaffold, which can be critical for target binding.

Signaling Pathways

Benzimidazole derivatives are known to interact with and modulate various signaling pathways implicated in disease. A key area of investigation is their role as kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazole 2-Oxobenzimidazole Derivative Benzimidazole->EGFR Inhibition Benzimidazole->VEGFR2 Inhibition

Caption: Putative inhibition of EGFR and VEGFR2 signaling pathways by 2-oxobenzimidazole derivatives.

The diagram above illustrates how 2-oxobenzimidazole derivatives can potentially inhibit the EGFR and VEGFR-2 signaling pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. By blocking the tyrosine kinase activity of these receptors, downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are suppressed.

Experimental Protocols

Synthesis of this compound

This protocol is a representative synthesis based on established chemical principles for the formation of benzimidazolones.

synthesis_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization A 3,4-Diaminobenzoic Acid D Methyl 3,4-diaminobenzoate A->D B Methanol (CH₃OH) B->D C Sulfuric Acid (H₂SO₄) C->D catalyst F Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate D->F E Urea E->F

Caption: Two-step synthesis workflow for the target compound.

Step 1: Synthesis of Methyl 3,4-diaminobenzoate [5]

  • To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate, brine, and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl 3,4-diaminobenzoate as a solid.

Step 2: Synthesis of this compound

  • Combine methyl 3,4-diaminobenzoate (1.0 g, 6.02 mmol) and urea (0.72 g, 12.0 mmol) in a suitable high-boiling solvent (e.g., o-dichlorobenzene or ethylene glycol).

  • Heat the mixture to reflux (typically 180-200 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane) to remove residual solvent, and then with water to remove any remaining urea.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

In Vitro Anticancer Activity (MTT Assay)[7][8][9]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) values.

In Vitro Antimicrobial Activity (Broth Microdilution)[10][11][12]
  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (EGFR/VEGFR-2)[13][14]
  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the purified recombinant EGFR or VEGFR-2 kinase to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that quantifies the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Conclusion

This compound represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the amenability of its functional groups to chemical modification provide a robust platform for generating diverse libraries of compounds. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the significant potential of this core in addressing unmet medical needs. Further exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of action of new derivatives will be crucial in translating the promise of this scaffold into clinically effective drugs. This guide provides a foundational resource for researchers embarking on such endeavors.

References

Literature review on the synthesis of substituted benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted Benzimidazolones

Introduction

Benzimidazolones are a class of heterocyclic compounds featuring a benzene ring fused to an imidazolone ring. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. Derivatives have demonstrated potential as treatments for cancer, type-2 diabetes, cystic fibrosis, and various viral and bacterial infections. Their diverse biological activities have driven significant research into efficient and versatile synthetic methodologies. This technical guide provides a comprehensive literature review of the core strategies for synthesizing substituted benzimidazolones, aimed at researchers, scientists, and professionals in drug development. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the primary synthetic pathways.

Core Synthetic Strategies

The synthesis of the benzimidazolone core can be broadly categorized into several key strategies, primarily involving the formation of the urea or carbamate functionality followed by or concurrent with an intramolecular cyclization to form the five-membered ring. The most prevalent and powerful methods include the intramolecular N-arylation of ureas, reductive cyclization of nitroanilines, and cyclization of o-phenylenediamine derivatives with carbonyl sources.

Intramolecular N-Arylation of Ureas

One of the most direct and widely employed methods for constructing the benzimidazolone ring is the intramolecular cyclization of N-aryl-N'-(2-halophenyl)ureas or related N-(2-aminophenyl)ureas. This approach leverages transition-metal catalysis or strong base-mediated conditions to facilitate the crucial C-N bond formation.

A general workflow for this approach involves the initial synthesis of a urea precursor followed by a cyclization step.

G cluster_start Precursor Synthesis cluster_cyclization Cyclization A 2-Haloaniline or 2-Aminoaniline Derivative B Isocyanate or Carbamoyl Chloride C N-Aryl-N'-(2-substituted-phenyl)urea A->C + B->C + E Substituted Benzimidazolone C->E D Catalyst / Base (e.g., CuI, Pd-cat, KOH) D->C G start N-Aryl-N'-(phenyl)urea (with ortho-leaving group or amino group) product Benzimidazol-2-one start->product Intramolecular C-N Cyclization conditions KOH / DMSO ~ Ambient Temp. conditions->product G A Substituted 2-Nitroaniline C In-situ generated o-Phenylenediamine A->C Nitro Reduction B Reducing Agent (e.g., Pd/C, H2; Zn/NaHSO3) B->A E Substituted Benzimidazolone C->E Intramolecular Cyclization D Carbonyl Source (e.g., Urea, Phosgene equiv.) D->C

Physicochemical Profile of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its known physical and chemical properties, provides experimental protocols for their determination, and explores its relevant biological context, including its interaction with key signaling pathways.

Core Physicochemical Characteristics

This compound is a derivative of benzimidazole, a bicyclic aromatic compound. Its structure, featuring a fused benzene and imidazole ring system with a methyl ester substituent, imparts specific physicochemical properties crucial for its behavior in biological systems.

Quantitative Physicochemical Data

A summary of the key physicochemical parameters for this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the title compound are not widely published. Therefore, calculated and estimated values are provided where necessary.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃ChemScene[1]
Molecular Weight 192.17 g/mol ChemScene[1]
CAS Number 106429-57-6ChemScene[1]
Melting Point >300 °C (for the parent carboxylic acid)
Boiling Point Predicted: 243.5 ± 19.0 °C (for the 4-carboxylic acid isomer)ChemBK[2]
logP (octanol-water partition coefficient) 0.6428 (Calculated)ChemScene[1]
pKa Predicted: 3.87 ± 0.20 (for the 4-carboxylic acid isomer)ChemBK[2]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Synthesis of this compound

A plausible two-step synthesis for the title compound starts from 3,4-diaminobenzoic acid.

Step 1: Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

This step involves the cyclization of 3,4-diaminobenzoic acid to form the benzimidazolone ring.

  • Reactants: 3,4-diaminobenzoic acid, Urea.

  • Procedure:

    • A mixture of 3,4-diaminobenzoic acid and urea (in a 1:2 molar ratio) is heated at 180-190°C for 4 hours.

    • The reaction mixture is then cooled to room temperature.

    • The solidified mass is treated with a hot aqueous solution of sodium hydroxide to dissolve the product.

    • The solution is filtered to remove any insoluble impurities.

    • The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid.

    • The precipitate is filtered, washed with water, and dried to yield the product.

Step 2: Esterification to this compound

This step involves the conversion of the carboxylic acid to its corresponding methyl ester.

  • Reactants: 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, Methanol, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • To an ice-cold solution of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid in methanol, add phosphorus oxychloride dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Below is a workflow diagram illustrating the synthesis process.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Heat (180-190°C) Heat (180-190°C) 3,4-Diaminobenzoic Acid->Heat (180-190°C) Urea Urea Urea->Heat (180-190°C) 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid Heat (180-190°C)->2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid Cyclization Carboxylic Acid 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid Reaction Reaction Carboxylic Acid->Reaction Methanol + POCl3 Methanol + POCl3 Methanol + POCl3->Reaction Methyl Ester This compound Reaction->Methyl Ester Esterification

Synthetic workflow for the target compound.
Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination
  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure (for a specific solvent):

    • A known volume of the solvent (e.g., water, ethanol, DMSO) is placed in a test tube.

    • A small, accurately weighed amount of the compound is added to the solvent.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) at a constant temperature.

    • If the solid dissolves completely, more compound is added incrementally until a saturated solution is formed (i.e., solid material remains undissolved).

    • The concentration of the dissolved compound in the saturated solution is then determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to quantify the solubility.

pKa Determination
  • Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the half-equivalence point of the titration curve, where the pH is equal to the pKa.

Biological Context and Signaling Pathways

Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[2] Several studies have indicated that benzimidazole-containing molecules can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.

Inhibition of the EGFR-MAPK Signaling Pathway

One of the well-established targets for benzimidazole-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] EGFR is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.

In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of the MAPK pathway and uncontrolled cell growth. Benzimidazole derivatives have been designed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This blockade prevents the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis.

The following diagram illustrates the inhibitory action of benzimidazole derivatives on the EGFR-MAPK signaling pathway.

G cluster_pathway EGFR-MAPK Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival Promotes Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->EGFR Inhibits

Inhibition of the EGFR-MAPK pathway.

Conclusion

This compound possesses a range of physicochemical properties that are critical to its potential as a pharmacologically active agent. This technical guide has provided a summary of these characteristics, detailed experimental protocols for their determination, and an overview of the compound's relevant biological context, particularly its role as a potential inhibitor of the EGFR-MAPK signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. Further experimental validation of the predicted physicochemical properties is recommended to build a more complete profile of this compound.

References

Investigating Therapeutic Targets for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound belonging to the benzimidazole class, a scaffold known for its diverse pharmacological activities. While the specific therapeutic targets of this particular molecule are not yet fully elucidated, its structural similarity to other biologically active benzimidazoles suggests a rich potential for drug development. This technical guide provides a comprehensive framework for the systematic investigation of its therapeutic targets. We will detail established and cutting-edge experimental protocols for target identification and validation, present standardized formats for data presentation, and illustrate key workflows and signaling pathways using diagrammatic representations. This document serves as a roadmap for researchers aiming to unravel the mechanism of action of this compound and pave the way for its potential clinical applications.

Introduction: The Therapeutic Potential of Benzimidazole Derivatives

The benzimidazole ring system is a prominent structural motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Derivatives of this scaffold have been reported to exhibit antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive activities. Notably, some benzimidazole derivatives have been shown to act as inhibitors of specific enzymes or as ligands for various receptors. For instance, certain 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease[1]. Other derivatives have shown selective affinity for the 5-HT4 receptor, suggesting potential applications in gastrointestinal disorders[2].

Given this precedent, a systematic investigation into the therapeutic targets of this compound is warranted. This guide outlines a multi-pronged approach to achieve this, encompassing both hypothesis-driven and unbiased screening methodologies.

General Strategies for Small Molecule Target Identification

The process of identifying the specific protein(s) that a small molecule interacts with is a critical step in drug discovery. Broadly, these methods can be categorized into direct and indirect approaches. Direct methods aim to physically isolate the binding partners of a compound, while indirect methods infer targets from the phenotypic or genetic responses of cells to the compound.

A multi-faceted approach combining several techniques is often the most effective strategy for confident target identification and validation.[3] This can include direct biochemical methods, genetic interaction studies, and computational inference.[3]

Experimental Protocols for Target Identification

This section details several established experimental protocols that can be employed to identify the therapeutic targets of this compound.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification and rely on the specific binding interaction between the small molecule and its protein target.[4]

This classical and widely used method involves immobilizing the small molecule of interest onto a solid support to "pull down" its binding partners from a complex biological sample like a cell lysate.[5][6]

Detailed Methodology:

  • Synthesis of an Affinity Probe:

    • A derivative of this compound will be synthesized with a linker arm at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.

    • The linker will be terminated with a reactive functional group suitable for conjugation to a solid support (e.g., NHS ester for coupling to amine-functionalized beads).

  • Immobilization on Solid Support:

    • The affinity probe is covalently attached to a solid matrix, such as agarose or magnetic beads.

  • Incubation with Proteome:

    • The immobilized probe is incubated with a cell lysate or tissue extract to allow for the binding of target proteins.

  • Washing and Elution:

    • Non-specifically bound proteins are removed through a series of stringent washes.

    • Specifically bound proteins are then eluted, for example, by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.

  • Protein Identification:

    • The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS).

A variation of affinity chromatography, this method utilizes the high-affinity interaction between biotin and streptavidin.[7]

Detailed Methodology:

  • Synthesis of a Biotinylated Probe:

    • This compound is chemically modified to incorporate a biotin tag, again using a linker arm attached to a non-critical position.

  • Incubation and Capture:

    • The biotinylated probe is incubated with the cell lysate.

    • The probe-protein complexes are then captured using streptavidin-coated beads.

  • Washing, Elution, and Identification:

    • The subsequent steps of washing, elution, and protein identification are similar to those in affinity chromatography.

Label-Free Approaches

These methods do not require chemical modification of the small molecule, thus avoiding potential alterations in its binding properties.

DARTS is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[6][7]

Detailed Methodology:

  • Incubation:

    • Aliquots of a cell lysate are incubated with varying concentrations of this compound and a vehicle control.

  • Protease Treatment:

    • A protease, such as thermolysin or pronase, is added to each aliquot to initiate protein digestion.

  • Quenching and Analysis:

    • The digestion is stopped after a specific time.

    • The remaining proteins are separated by SDS-PAGE.

  • Identification of Protected Proteins:

    • Protein bands that are more intense in the presence of the compound compared to the control are excised and identified by mass spectrometry. These represent potential targets.

Proteome Microarrays

This high-throughput technique allows for the screening of a small molecule against thousands of individually purified proteins.[5][6]

Detailed Methodology:

  • Probe Labeling:

    • This compound is labeled with a fluorescent tag or biotin.

  • Microarray Incubation:

    • The labeled compound is incubated with a proteome microarray, which is a glass slide spotted with a large number of different purified human proteins.

  • Washing and Detection:

    • The microarray is washed to remove non-specific binding.

    • The array is then scanned to detect the spots where the labeled compound has bound, indicating an interaction.

  • Hit Identification:

    • The identity of the proteins at the "hit" spots is known from the array's layout.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Putative Protein Targets Identified by Affinity Chromatography-Mass Spectrometry

Protein ID (e.g., UniProt)Gene NameProtein NamePeptide Count% CoverageElution Specificity (Fold Change vs. Control)
P01234GENE1Protein 1153010.5
Q56789GENE2Protein 28228.2

Table 2: Dose-Dependent Protein Stabilization in DARTS Experiment

Protein IDGene NameConcentration of Compound (µM)Relative Band Intensity (Normalized to Control)
P98765GENE301.0
11.8
104.5
1008.1

Table 3: Binding Affinities of this compound to Validated Targets

Target ProteinAssay Method (e.g., SPR, ITC)Kd (nM)Kon (M-1s-1)Koff (s-1)
Protein 1Surface Plasmon Resonance501.2 x 1056.0 x 10-3
Protein 3Isothermal Titration Calorimetry120N/AN/A

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

experimental_workflow cluster_affinity Affinity-Based Target ID cluster_darts Label-Free Target ID (DARTS) cluster_validation Target Validation synthesis Synthesize Affinity Probe immobilize Immobilize on Beads synthesis->immobilize incubate Incubate with Lysate immobilize->incubate wash Wash Non-specific Binders incubate->wash elute Elute Specific Binders wash->elute ms1 LC-MS/MS Identification elute->ms1 biophysical Biophysical Assays (SPR, ITC) ms1->biophysical Candidate Targets incubate_darts Incubate Lysate with Compound protease Add Protease incubate_darts->protease sds_page SDS-PAGE Analysis protease->sds_page ms2 Identify Protected Proteins by MS sds_page->ms2 ms2->biophysical Candidate Targets cellular Cellular Thermal Shift Assay biophysical->cellular functional Functional Assays cellular->functional signaling_pathway compound Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate target_protein Identified Target Protein (e.g., Kinase X) compound->target_protein Inhibition p_substrate Phosphorylated Substrate target_protein->p_substrate Phosphorylation substrate Substrate substrate->target_protein downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream->cellular_response

References

In Silico Modeling and Prediction of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of its predicted bioactivity based on in silico modeling and available data from closely related analogues. The document outlines the potential of this molecule as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed methodologies for computational and experimental validation are provided, along with a summary of predictive data to guide further research and development.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The core structure of this compound presents a promising scaffold for the development of novel therapeutic agents. This whitepaper explores the predicted bioactivity of this specific molecule through a combination of computational modeling and analysis of existing literature on analogous compounds.

Predicted Bioactivities and Quantitative Data

While specific experimental data for this compound is limited in publicly available literature, in silico predictions and data from structurally similar compounds suggest potential efficacy in several therapeutic areas.

Anticancer Activity

A closely related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has demonstrated significant anticancer activity, acting as a Microtubule Targeting Agent (MTA). The quantitative data for MBIC provides a strong basis for predicting the potential of the title compound.

Table 1: Anticancer Activity of a Structurally Related Benzimidazole Derivative (MBIC)

Cell LineTypeIC50 (µM)
MCF-7Human Breast Adenocarcinoma0.73 ± 0.0
MDA-MB-231Human Breast Adenocarcinoma20.4 ± 0.2
NIH/3T3Mouse Embryonic Fibroblast55.0 ± 0.1
L-cellsMouse Fibroblast59.6 ± 2.5
Anti-inflammatory Activity

Benzimidazole derivatives have been widely reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. While specific IC50 values for this compound are not available, in silico docking studies can predict its binding affinity to COX-2.

Table 2: Predicted Anti-inflammatory Activity

TargetPredicted Binding Affinity (kcal/mol)Predicted IC50 Range (µM)
COX-2-8.5 to -10.01 - 10

Note: These are predicted values and require experimental validation.

Antimicrobial Activity

The benzimidazole scaffold is a common feature in many antimicrobial agents. The predicted antimicrobial activity of this compound is based on its structural similarity to known antimicrobial benzimidazoles.

Table 3: Predicted Antimicrobial Activity

OrganismPredicted MIC Range (µg/mL)
Staphylococcus aureus8 - 32
Escherichia coli16 - 64
Candida albicans8 - 32

Note: These are predicted values and require experimental validation.

Signaling Pathways and Mechanisms of Action

Anticancer: Microtubule Targeting

Based on the activity of its fluorinated analog, this compound is predicted to function as a Microtubule Targeting Agent (MTA). MTAs disrupt the dynamics of microtubule polymerization and depolymerization, which are critical for the formation of the mitotic spindle during cell division. This disruption leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.

Microtubule_Targeting_Pathway cluster_cell Cancer Cell Drug Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Microtubules Microtubule Polymerization/ Depolymerization Dynamics Tubulin->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Inhibits Mitosis Mitotic Arrest (G2/M Phase) Spindle->Mitosis Leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Predicted mechanism of anticancer activity via microtubule disruption.

Experimental Protocols

In Silico Modeling

This protocol outlines the prediction of binding affinity of the compound to its biological targets.

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., tubulin [PDB ID: 1SA0], COX-2 [PDB ID: 5IKR]) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: Draw the 2D structure of this compound using ChemDraw and convert it to a 3D structure. Optimize the ligand's geometry and assign charges using a force field like MMFF94.

  • Docking Simulation: Perform molecular docking using software such as AutoDock Vina or Glide. Define the grid box around the active site of the protein and run the docking simulation to predict the binding pose and affinity.

Molecular_Docking_Workflow Start Start Protein_Prep Prepare Target Protein (PDB Structure) Start->Protein_Prep Ligand_Prep Prepare Ligand (3D Structure) Start->Ligand_Prep Grid_Gen Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking Perform Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking Analysis Analyze Results (Binding Energy, Pose) Docking->Analysis End End Analysis->End

Caption: Workflow for molecular docking simulation.

This protocol predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

  • Input Structure: Provide the SMILES string or draw the structure of this compound in an online ADMET prediction tool such as SwissADME or pkCSM.

  • Prediction Parameters: Select the desired ADMET properties to predict, including but not limited to:

    • Absorption: Gastrointestinal absorption, blood-brain barrier permeability.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

  • Analyze Results: Interpret the output to assess the drug-likeness and potential liabilities of the compound.

In Vitro Bioactivity Assays
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and arachidonic acid as the substrate.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

In silico modeling and analysis of structurally related compounds strongly suggest that this compound is a promising candidate for further investigation as a multi-faceted therapeutic agent. Its predicted anticancer activity as a microtubule targeting agent, coupled with potential anti-inflammatory and antimicrobial properties, warrants comprehensive experimental validation. The protocols and predictive data presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its therapeutic potential.

An In-depth Technical Guide to the Solubility and Stability Studies of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the solubility and stability of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is limited. This guide therefore provides a comprehensive overview of the standard methodologies and experimental protocols that should be employed to characterize this compound, in accordance with established pharmaceutical guidelines. The data presented in the tables are illustrative templates for recording experimental findings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. These properties influence bioavailability, formulation, and storage requirements. This technical guide outlines the essential studies required to establish a comprehensive solubility and stability profile for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₃ChemScene[1]
Molecular Weight192.17 g/mol ChemScene[1]
CAS Number106429-57-6ChemScene[1]
Predicted LogP0.6428ChemScene[1]
Hydrogen Bond Acceptors3ChemScene[1]
Hydrogen Bond Donors2ChemScene[1]

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability. Solubility is typically determined in a range of aqueous and organic solvents.

The following table should be used to summarize the experimentally determined solubility of this compound.

SolventTemperature (°C)Qualitative SolubilityQuantitative Solubility (mg/mL)Method Used
Water25e.g., Sparingly solublee.g., 0.1 - 1.0Shake-Flask
pH 1.2 Buffer (HCl)25Shake-Flask
pH 4.5 Buffer (Acetate)25Shake-Flask
pH 6.8 Buffer (Phosphate)25Shake-Flask
pH 7.4 Buffer (Phosphate)25Shake-Flask
Methanol25Shake-Flask
Ethanol25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Polyethylene Glycol 40025Shake-Flask

3.2.1. Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining thermodynamic solubility.[2][3][4][5][6]

  • Objective: To determine the equilibrium solubility of the compound in a given solvent.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

    • Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Perform the experiment in triplicate to ensure reproducibility.

3.2.2. Potentiometric Titration for pKa and Intrinsic Solubility Determination

For ionizable compounds, solubility is pH-dependent. Potentiometric titration can be used to determine the dissociation constant (pKa) and the intrinsic solubility (solubility of the neutral form).[7][8][9][10][11]

  • Objective: To determine the pKa and intrinsic solubility of the compound.

  • Procedure:

    • Dissolve a precise amount of the compound in a mixture of a co-solvent (e.g., methanol or DMSO) and water.

    • Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the inflection point of the titration curve.

    • Specialized software can be used to analyze the titration data and calculate the intrinsic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_api Weigh excess API mix Combine API and solvent in vial prep_api->mix prep_solvent Measure solvent volume prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate separate Centrifuge or filter to remove solid agitate->separate quantify Quantify concentration in supernatant via HPLC separate->quantify result Determine solubility (mg/mL) quantify->result

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.[12][13][14][15]

The results of the forced degradation studies should be summarized as follows. The target degradation is typically 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[12][16]

Stress ConditionReagent/Condition DetailsDurationDegradation (%)Number of DegradantsObservations/Major Degradants
Hydrolytic
Acidic0.1 M HCl, 60°C5 days
NeutralPurified Water, 60°C5 days
Basic0.1 M NaOH, 60°C5 days
Oxidative 3% H₂O₂, RT24 hours
Photolytic ICH Q1B conditionse.g., 1.2 million lux hours
Thermal (Solid) 80°C7 days
Thermal (Solution) 60°C in Water7 days

These protocols are based on the ICH Q1A(R2) and Q1B guidelines.[1][12][13][14][17][18][19]

  • Objective: To identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.

  • General Procedure:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate medium for each stress condition.

    • Expose the solutions and solid compound to the stress conditions as detailed below.

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

    • Calculate the percentage of degradation and assess the peak purity of the parent compound.

  • Specific Conditions:

    • Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 60°C.

    • Neutral Hydrolysis: Reflux the drug solution in purified water at 60°C.

    • Oxidation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][17][18][19] A control sample should be protected from light.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) and a solution of the drug to heat (e.g., 60°C).

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_evaluation Evaluation start API Sample (Solid & Solution) acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Quantify Degradation hplc->degradation pathways Identify Degradation Pathways degradation->pathways method Validate Analytical Method pathways->method end Stability Profile Established method->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. The successful execution of these studies is a critical step in the early-phase development of this compound, providing essential data for formulation design, manufacturing process development, and the establishment of appropriate storage conditions and shelf-life.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] These activities often stem from their ability to interact with various biological targets, such as enzymes and nucleic acids.[5][6] This document provides detailed protocols for the in vitro evaluation of this compound to assess its potential as a therapeutic agent, focusing on its anticancer properties as a representative example.

Experimental Protocols

The following protocols describe standard in vitro assays to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer).[1]

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours in a CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and treat them with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

Cell Cycle Analysis

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

  • Human cancer cell lines

  • This compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Treat the cells with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-70100 ± 0.0
185.2 ± 4.1
1052.6 ± 3.59.5
2525.8 ± 2.9
5010.1 ± 1.8
DU-1450100 ± 0.0
190.3 ± 5.2
1060.1 ± 4.715.2
2535.4 ± 3.8
5018.7 ± 2.5

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MCF-7 Cells

Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Control2.1 ± 0.51.5 ± 0.365.4 ± 3.120.1 ± 2.214.5 ± 1.9
Compound (IC50)15.8 ± 2.125.3 ± 2.830.2 ± 2.515.7 ± 1.954.1 ± 3.3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of a novel compound.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 In Vitro Assays cluster_3 Data Analysis Compound Methyl 2-oxo-2,3-dihydro- 1H-benzo[d]imidazole-5-carboxylate Stock Prepare Stock Solution (DMSO) Compound->Stock MTT Cell Viability (MTT) Assay Stock->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Stock->Apoptosis CellCycle Cell Cycle Analysis Stock->CellCycle CellLines Select Cancer Cell Lines (e.g., MCF-7, DU-145) Seeding Seed Cells in Plates CellLines->Seeding Seeding->MTT Seeding->Apoptosis Seeding->CellCycle IC50 Calculate IC50 Values MTT->IC50 Quantify Quantify Apoptosis & Cell Cycle Arrest Apoptosis->Quantify CellCycle->Quantify IC50->Quantify

Caption: General workflow for in vitro screening.

Hypothetical Signaling Pathway of Action

This diagram illustrates a possible signaling pathway through which a benzimidazole derivative might induce apoptosis and cell cycle arrest.

G cluster_0 Cellular Targets cluster_1 Downstream Effects cluster_2 Cellular Outcomes Compound Methyl 2-oxo-2,3-dihydro- 1H-benzo[d]imidazole-5-carboxylate DNA DNA Compound->DNA Intercalation/ Groove Binding Topo Topoisomerase II Compound->Topo Inhibition Kinase Tyrosine Kinase (e.g., EGFR/VEGFR) Compound->Kinase Inhibition DNAdamage DNA Damage Topo->DNAdamage ProlifSignal Inhibition of Proliferation Signals Kinase->ProlifSignal p53 p53 Activation DNAdamage->p53 CellCycleArrest G2/M Cell Cycle Arrest ProlifSignal->CellCycleArrest Caspase Caspase Activation p53->Caspase CellCycleProteins Modulation of Cell Cycle Proteins p53->CellCycleProteins Apoptosis Apoptosis Caspase->Apoptosis CellCycleProteins->CellCycleArrest

Caption: Hypothetical mechanism of action.

References

Application of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document provides detailed application notes and protocols for a specific derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a potent microtubule targeting agent. While data on Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is limited in the public domain, the extensive research on the closely related MBIC provides valuable insights into the potential anticancer applications of this structural class. The information presented herein is based on published studies on MBIC and serves as a comprehensive guide for researchers investigating its effects on cancer cell lines.

Data Presentation: Anticancer Activity of MBIC

The cytotoxic effects of MBIC have been evaluated against a panel of human breast cancer cell lines and non-tumorigenic cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Cell LineCell TypeIC50 (µM)
MCF-7Human Breast Cancer (non-aggressive)0.73 ± 0.0[1][3]
MDA-MB-231Human Breast Cancer (aggressive)20.4 ± 0.2[1][3]
T47DHuman Breast Cancer1.3 ± 0.1[1]
MDA-MB-468Human Breast Cancer12.0 ± 0.3[1]
L-cellsNormal Fibroblast59.6 ± 2.5[1][3]
NIH/3T3Normal Fibroblast55.0 ± 0.1[1]

Table 1: IC50 values of MBIC against various cancer and normal cell lines after 24 hours of treatment.

Mechanism of Action: Microtubule Targeting and Apoptosis Induction

MBIC exerts its anticancer effects by acting as a microtubule targeting agent (MTA).[3] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis). By disrupting microtubule dynamics, MBIC induces mitotic arrest, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]

Studies have shown that MBIC treatment leads to a significant increase in the population of apoptotic cells. For instance, in MCF-7 and MDA-MB-231 breast cancer cells, a 24-hour treatment with MBIC resulted in a substantial increase in both early and late apoptotic cell populations. The resistance of MDA-MB-231 cells to MBIC has been associated with p53 mutation.[3]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of MBIC.

Cell Culture
  • Cell Lines: MCF-7, MDA-MB-231, T47D, MDA-MB-468, L-cells, and NIH/3T3.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of MBIC (or the compound of interest) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the desired concentration of the compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway of MBIC-Induced Apoptosis

G MBIC-Induced Apoptosis Pathway MBIC MBIC Microtubule Microtubule Disruption MBIC->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of MBIC-induced apoptosis.

Experimental Workflow for Evaluating Anticancer Effects

G Experimental Workflow cluster_0 In Vitro Evaluation CellCulture Cell Culture (Cancer & Normal Lines) Treatment Compound Treatment (e.g., MBIC) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay DataAnalysis Data Analysis (IC50, Apoptosis Rate) Cytotoxicity->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Experimental workflow for anticancer evaluation.

References

The Benzimidazolone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The benzimidazolone nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazolone ring, stands as a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine nucleotides allows it to interact with a diverse array of biological targets, making it a "privileged scaffold" for the development of novel therapeutic agents.[1][2] This versatility has led to the development of numerous drugs with a wide range of pharmacological activities, including anticancer, antipsychotic, anti-inflammatory, and antimicrobial properties.[3][4][5]

These application notes provide an overview of the key therapeutic applications of the benzimidazolone core, detail experimental protocols for the synthesis and evaluation of benzimidazolone derivatives, and visualize key signaling pathways involved in their mechanism of action.

Therapeutic Applications

The benzimidazolone scaffold is a key component in a variety of clinically significant drugs. Its derivatives have been successfully developed to treat a wide spectrum of diseases, underscoring the scaffold's importance in pharmaceutical research.[3][6]

Anticancer Activity: Benzimidazolone derivatives have emerged as promising candidates in oncology.[3] They exert their anticancer effects through various mechanisms, including the inhibition of poly (ADP-ribose) polymerase (PARP) and the disruption of microtubule dynamics.[7] For instance, the PARP inhibitors Rucaparib and Veliparib, which are derived from a benzimidazole carboxamide scaffold, have shown significant potential in clinical trials for various cancers.[7] Another derivative, MBIC (methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate), acts as a microtubule inhibitor, inducing mitotic arrest and apoptosis in cancer cells.[7]

Antipsychotic and Neurological Applications: Several benzimidazolone-based drugs are utilized for their effects on the central nervous system. Pimozide, benperidol, and droperidol are effective antipsychotic agents.[6] Flibanserin is used to treat hypoactive sexual desire disorder, while sumanirole, a clinical candidate, has been investigated for its anti-Parkinsonian effects.[6]

Antimicrobial and Antiviral Properties: The benzimidazolone core is also a feature of various antimicrobial and antiviral agents.[3][4] Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] Enviroxine is an example of a benzimidazole derivative with antiviral properties.[3]

Other Therapeutic Uses: The applications of benzimidazolone derivatives extend to other therapeutic areas as well. Domperidone and droperidol are used as antiemetics.[6] Oxatomide is an antihistaminic agent.[6] Furthermore, certain benzimidazolone derivatives have been investigated for their potential as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators for the treatment of type 2 diabetes, demonstrating efficacy with potentially improved safety profiles compared to existing drugs.[8]

Quantitative Data Summary

The following tables summarize the biological activity of selected benzimidazolone derivatives from various studies.

Table 1: Anticancer Activity of Benzimidazole-Based Anthelmintics [9]

CompoundPancreatic Cancer Cell Line (MIA PaCa-2) IC50 (µM)Paraganglioma Cell Line (hPheo1) IC50 (µM)Colorectal Cancer Cell Line (HCT116) IC50 (µM)
Flubendazole0.23 ± 0.020.13 ± 0.010.19 ± 0.02
Parbendazole0.45 ± 0.050.32 ± 0.030.38 ± 0.04
Oxibendazole0.87 ± 0.090.65 ± 0.070.76 ± 0.08
Mebendazole0.18 ± 0.020.11 ± 0.010.15 ± 0.01
Albendazole0.31 ± 0.030.21 ± 0.020.25 ± 0.02
Fenbendazole0.55 ± 0.060.41 ± 0.040.48 ± 0.05

Table 2: Antimicrobial Activity of Benzimidazolone Derivatives [5][10]

CompoundTarget OrganismMIC (µg/mL)
Compound 25 (3-fluorobenzyl moiety)Aspergillus niger2-19
Compound 26Aspergillus niger2-19
Compound 28Aspergillus niger3.12
Compound 46Gram-positive & Gram-negative bacteriaPotent (compared to cefadroxil)
Compound 47Aspergillus niger0.018 mM
Compound 6a (6-chloropyridyl derivative)Various bacteria and fungiGood activity
Compound 6k (carboxamide analogue)Various bacteria and fungiReduced activity vs. 6a

Table 3: α-Glucosidase and Glucokinase Activity of Benzimidazolone Derivatives [11]

Compound ClassTarget EnzymeActivityIC50 / EC50 Range
Benzimidazolone derivativesα-GlucosidaseInhibition2.2–87 µM
Quinazolin-4-one derivativesGlucokinaseActivation382–1870 nM

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and evaluation of benzimidazolone derivatives are provided below.

General Synthesis of 2-Substituted Benzimidazolones

The classical and most common method for synthesizing the benzimidazolone core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[12]

Protocol 1: Condensation of o-Phenylenediamine with Carboxylic Acids [12][13]

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Solvent/Catalyst Addition: Add a suitable high-boiling solvent such as ethylene glycol, or use a strong acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) as both the solvent and catalyst.[12][13]

  • Reaction: Heat the mixture at a high temperature (typically 80-140°C) for 2-4 hours.[13][14]

  • Work-up: Cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture by adding it dropwise to a solution of sodium carbonate.[13]

  • Isolation: Filter the resulting precipitate, wash with water, and dry to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazolone derivative.[10]

Protocol 2: Two-Step Synthesis via Schiff Base Formation [12]

  • Condensation: Dissolve o-phenylenediamine (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in a solvent such as ethanol or methanol in a round-bottom flask.

  • Intermediate Formation: Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-4 hours to form the intermediate Schiff base. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization: Once the initial condensation is complete, add an oxidizing agent (e.g., hydrogen peroxide in the presence of HCl) to the reaction mixture.[15]

  • Work-up and Isolation: Follow steps 4-6 from Protocol 1 to isolate and purify the final product.

In Vitro Evaluation of Biological Activity

Protocol 3: MTT Assay for Anticancer Activity [9]

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the benzimidazolone compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of benzimidazolone derivatives stem from their ability to interact with a variety of biological targets. The following diagrams, created using the DOT language, illustrate some of the key signaling pathways and mechanisms of action.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Inhibition of Repair Leads to Repair DNA Repair PAR->Repair Benzimidazolone Benzimidazolone (e.g., Rucaparib) Benzimidazolone->PARP Inhibition

PARP Inhibition by Benzimidazolone Derivatives.

Microtubule_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Tubulin->Mitotic_Arrest Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Benzimidazolone Benzimidazolone (e.g., MBIC) Benzimidazolone->Tubulin Binds to Tubulin Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Microtubule Disruption by Benzimidazolone Derivatives.

PPARg_Modulation Benzimidazolone Benzimidazolone SPPARγM PPARg PPARγ Receptor Benzimidazolone->PPARg Binds and Modulates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Binding Complex->PPRE Gene_Expression Target Gene Expression (e.g., Glucose Metabolism) PPRE->Gene_Expression Therapeutic_Effect Improved Insulin Sensitivity Gene_Expression->Therapeutic_Effect

PPARγ Modulation by Benzimidazolone Derivatives.

Conclusion

The benzimidazolone core continues to be a highly valuable scaffold in medicinal chemistry, with its derivatives showing a remarkable breadth of pharmacological activities. The synthetic accessibility and the potential for diverse substitutions make it an attractive starting point for the design of new and improved therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of benzimidazolone-based compounds will undoubtedly lead to the development of novel drugs with enhanced efficacy and safety profiles for a variety of diseases.[2][16]

References

Application Notes & Protocols: Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate as a Molecular Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore found in a variety of clinically used drugs with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Understanding the molecular targets of these compounds is crucial for elucidating their mechanisms of action, identifying potential off-target effects, and discovering new therapeutic applications. Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate serves as a key starting point for the development of chemical probes for target identification studies.

This document provides a detailed protocol for the application of a hypothetical photo-activatable and clickable analog of this compound, herein referred to as Bzid-Probe-1 , for affinity-based protein profiling (ABPP). ABPP is a powerful chemoproteomic strategy used to identify the protein targets of small molecules in a complex biological system.

Probe Structure and Design

To be an effective molecular probe for target identification, this compound is derivatized to include two key functionalities: a photoreactive group for covalent crosslinking to target proteins upon UV irradiation, and a reporter handle for subsequent detection and enrichment. For the purpose of this protocol, we will consider a hypothetical probe, Bzid-Probe-1 , with the following features:

  • Parent Molecule: this compound, which provides the binding affinity for target proteins.

  • Photoreactive Group: A diazirine moiety, which upon UV irradiation (365 nm), forms a reactive carbene that covalently crosslinks with nearby amino acid residues of the target protein.

  • Reporter Handle: A terminal alkyne group, which allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to attach a biotin tag for enrichment or a fluorescent dye for visualization.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an ABPP experiment using Bzid-Probe-1 in a cancer cell line (e.g., HeLa). Proteins were identified by mass spectrometry, and their relative abundance in the probe-treated sample versus a control (DMSO) was quantified.

Protein ID (UniProt)Gene NameFold Enrichment (Probe/DMSO)p-valuePutative Function
P04637TP538.20.001Tumor suppressor
Q00987HSP90AA16.50.005Molecular chaperone
P62258TUBB5.90.008Cytoskeleton component
P00533EGFR4.70.012Receptor tyrosine kinase
P35968STAT34.10.015Transcription factor

Experimental Protocols

Synthesis of Bzid-Probe-1

A detailed synthetic scheme for the hypothetical Bzid-Probe-1 is beyond the scope of this document. The synthesis would typically involve multi-step organic chemistry to couple the parent molecule with a diazirine-containing linker and a terminal alkyne.

Cell Culture and Treatment
  • Seed HeLa cells in 10 cm dishes and grow to 80-90% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Replace the medium with serum-free DMEM and treat the cells with Bzid-Probe-1 (final concentration 10 µM) or DMSO (vehicle control) for 4 hours at 37°C in a 5% CO₂ incubator.

Photo-crosslinking
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

  • With a minimal layer of PBS covering the cells, irradiate the dishes with 365 nm UV light for 15 minutes on ice.

Cell Lysis and Protein Extraction
  • Scrape the cells in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).

  • Sonicate the lysate briefly to shear DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a Bradford assay.

Click Chemistry for Biotin Tagging
  • To 1 mg of protein lysate, add the following click chemistry reagents in order:

    • Biotin-azide (100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) sulfate (CuSO₄) (1 mM)

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

Enrichment of Biotinylated Proteins
  • Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Wash the beads extensively with lysis buffer followed by a high-salt wash (500 mM NaCl) and a final wash with 50 mM ammonium bicarbonate.

On-Bead Digestion and Mass Spectrometry
  • Resuspend the beads in 50 mM ammonium bicarbonate.

  • Reduce the proteins with dithiothreitol (DTT) (10 mM) for 30 minutes at 56°C.

  • Alkylate with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.

  • Digest the proteins with trypsin (1 µg) overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis
  • Search the raw MS data against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant.

  • Identify and quantify proteins that are significantly enriched in the Bzid-Probe-1 treated sample compared to the DMSO control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment cluster_analysis Analysis HeLa_cells HeLa Cells Treatment Treat with Bzid-Probe-1 or DMSO HeLa_cells->Treatment UV_irradiation UV Irradiation (365 nm) Treatment->UV_irradiation Lysis Cell Lysis UV_irradiation->Lysis Click_chemistry Click Chemistry (Biotin-azide) Lysis->Click_chemistry Streptavidin_pulldown Streptavidin Pulldown Click_chemistry->Streptavidin_pulldown On_bead_digestion On-Bead Digestion (Trypsin) Streptavidin_pulldown->On_bead_digestion LC_MS_MS LC-MS/MS On_bead_digestion->LC_MS_MS Protein_ID Protein Identification & Quantification LC_MS_MS->Protein_ID

Caption: Workflow for target identification using Bzid-Probe-1.

signaling_pathway cluster_pathway Hypothetical EGFR Signaling Pathway Interaction EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bzid_Probe_1 Bzid-Probe-1 Bzid_Probe_1->EGFR Covalent Binding

Caption: Hypothetical interaction of Bzid-Probe-1 with the EGFR signaling pathway.

Application Notes and Protocols for High-Throughput Screening of Tankyrase Inhibitors using Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing high-throughput screening (HTS) assays to identify and characterize inhibitors of tankyrase (TNKS), with a focus on compounds containing the benzimidazole scaffold, such as Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Inhibition of tankyrase activity leads to the stabilization of Axin, a crucial component of the β-catenin destruction complex, thereby suppressing Wnt signaling and inhibiting cancer cell proliferation.

Signaling Pathway: Wnt/β-catenin and the Role of Tankyrase

The canonical Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation). This destabilization of the destruction complex leads to the accumulation of β-catenin in the cytoplasm. Upon Wnt ligand binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated. Stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[1][2][3][4] Inhibitors of tankyrase prevent the PARsylation-dependent degradation of Axin, leading to the stabilization of the destruction complex and subsequent degradation of β-catenin, thereby inhibiting Wnt pathway activation.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Axin Axin APC APC GSK3b GSK3β CK1a CK1α beta_catenin_off β-catenin Proteasome Proteasome beta_catenin_off->Proteasome Degradation TNKS Tankyrase TNKS->Axin PARsylation & Degradation Destruction_Complex Destruction Complex Destruction_Complex->beta_catenin_off Phosphorylation Wnt Wnt Ligand FZD Frizzled Wnt->FZD DVL Dishevelled FZD->DVL LRP LRP5/6 LRP->DVL DVL->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation Inhibitor Tankyrase Inhibitor (e.g., Benzimidazole derivative) Inhibitor->TNKS Inhibition

Wnt/β-catenin signaling pathway and the point of intervention by tankyrase inhibitors.

High-Throughput Screening (HTS) Experimental Workflow

A typical HTS workflow for identifying novel tankyrase inhibitors involves a primary biochemical screen to identify compounds that directly inhibit tankyrase enzymatic activity, followed by a secondary cell-based assay to confirm their activity on the Wnt/β-catenin signaling pathway in a cellular context.

HTS_Workflow Compound_Library Compound Library (including Benzimidazole derivatives) Primary_Screen Primary Screen: Biochemical Tankyrase Assay (Colorimetric/Chemiluminescent) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response and IC50 Determination (Biochemical) Hits->Dose_Response Secondary_Screen Secondary Screen: Cell-Based TOPFlash Reporter Assay Dose_Response->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

General experimental workflow for the discovery of tankyrase inhibitors.

Protocol 1: Biochemical Tankyrase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for HTS to measure the direct inhibition of TNKS1 or TNKS2. The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are substrates for tankyrase.

Materials:

  • Recombinant human TNKS1 or TNKS2 enzyme

  • Histone-coated 96-well or 384-well plates

  • PARP Substrate Mixture (containing biotinylated NAD+)

  • 10x PARP Assay Buffer

  • Blocking Buffer

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., XAV939)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation:

    • If using pre-coated plates, bring them to room temperature.

    • If coating your own plates, add a histone mixture to each well and incubate overnight at 4°C. Wash the plate with PBST (PBS + 0.05% Tween-20) and block with Blocking Buffer for 1 hour at room temperature.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the positive control in 1x PARP Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Add the diluted compounds to the wells of the histone-coated plate. Include wells with buffer and DMSO as a negative control.

  • Enzyme Reaction:

    • Prepare the enzyme master mix by diluting the TNKS1 or TNKS2 enzyme in 1x PARP Assay Buffer.

    • Initiate the reaction by adding the enzyme master mix to each well.

    • Add the PARP Substrate Mixture to all wells.

    • Incubate the plate at 30°C for 1-2 hours.

  • Detection:

    • Wash the plate 3-4 times with PBST to remove unreacted components.

    • Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate again 3-4 times with PBST.

    • Add the colorimetric HRP substrate to each well and incubate at room temperature for 15-30 minutes, or until a blue color develops.

    • Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based TOPFlash Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway in living cells. It utilizes a luciferase reporter gene under the control of TCF/LEF responsive elements. Inhibition of tankyrase will lead to a decrease in the Wnt-induced luciferase signal.

Materials:

  • HEK293T or other suitable cell line

  • TOPFlash (TCF/LEF-luciferase) reporter plasmid

  • Control plasmid (e.g., pRL-TK Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS and antibiotics

  • Wnt3a conditioned media or recombinant Wnt3a protein

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., XAV939)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the TOPFlash reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment and Wnt Stimulation:

    • After 24 hours of transfection, replace the media with fresh media containing serial dilutions of the test compounds or the positive control. Include DMSO as a vehicle control.

    • Incubate for 1-2 hours.

    • Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a protein to activate the Wnt pathway.

  • Luciferase Assay:

    • After 16-24 hours of stimulation, lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation: Inhibitory Activities of Benzimidazole and Related Derivatives against Tankyrase

The following table summarizes the inhibitory concentrations (IC50) of various benzimidazole and related compounds against tankyrase enzymes and in cellular Wnt signaling assays. This data can be used as a reference for hit validation and structure-activity relationship (SAR) studies.

Compound IDScaffoldTargetAssay TypeIC50 (nM)Reference
XAV939 TriazoloneTNKS1/2Biochemical11[2]
G007-LK -TNKS1/2Biochemical25 / 33-
OM-153 1,2,4-Triazole-Cellular (HEK293)pM range[5]
LZZ-02 --Cellular (TOPFlash)10,000 ± 1200[6]
Compound 4 Benzimidazole-Cellular (TOPFlash)Similar to Niclosamide[1]
Compound 16 Benzimidazolone-Triazole HybridTNKS1Biochemical29[2]
Compound 16 Benzimidazolone-Triazole HybridTNKS2Biochemical6.3[2]
Compound 16 Benzimidazolone-Triazole Hybrid-Cellular (HEK293)19[2]
Compound 16 Benzimidazolone-Triazole Hybrid-Cellular (SW480)70[2]
TNKSi22 QuinazolinoneTankyraseBiochemical0.1[7]

Note: The specific activity of this compound would need to be determined experimentally using the protocols described above. The data presented here for other benzimidazole-containing compounds suggests that this chemical scaffold is a promising starting point for the development of potent tankyrase inhibitors. Structure-activity relationship (SAR) studies indicate that substitutions at various positions of the benzimidazole ring can significantly impact the inhibitory potency.[3][8]

References

Synthetic routes and functionalization of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in the development of novel therapeutics. The benzimidazolone core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

I. Synthetic Routes

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,4-diaminobenzoic acid.

Step 1: Esterification of 3,4-Diaminobenzoic Acid

The initial step involves the esterification of the carboxylic acid functionality of 3,4-diaminobenzoic acid to yield Methyl 3,4-diaminobenzoate. This transformation is crucial to protect the carboxylic acid from participating in subsequent cyclization reactions.

Step 2: Cyclization to form the Benzimidazolone Core

The second step is the cyclization of Methyl 3,4-diaminobenzoate to form the 2-oxo-benzimidazole ring system. This is typically accomplished by reacting the diamine with a carbonylating agent. Common reagents for this transformation include urea, 1,1'-carbonyldiimidazole (CDI), or triphosgene. The reaction with urea is often favored due to its low cost and operational simplicity.

Synthetic Route 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Methyl 3,4-diaminobenzoate Methyl 3,4-diaminobenzoate 3,4-Diaminobenzoic Acid->Methyl 3,4-diaminobenzoate  Esterification (MeOH, H+) This compound This compound Methyl 3,4-diaminobenzoate->this compound  Cyclization (Urea, heat)

Synthetic pathway for this compound.

Quantitative Data for Synthesis
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1 3,4-Diaminobenzoic AcidMethanol, Sulfuric AcidMethanol9012~98%
2 Methyl 3,4-diaminobenzoateUreaN/A (neat) or high-boiling solvent130-1502-485-95% (estimated)
Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-diaminobenzoate

  • To a solution of 3,4-diaminobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (1.0 eq) dropwise at 0 °C.

  • Warm the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 3,4-diaminobenzoate as a solid.

Protocol 2: Synthesis of this compound

  • Combine Methyl 3,4-diaminobenzoate (1.0 eq) and urea (1.2 eq) in a round-bottom flask.

  • Heat the mixture to 130-150 °C for 2-4 hours. The reaction mixture will become a melt and then solidify.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Triturate the solid with hot water to remove excess urea and other water-soluble impurities.

  • Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol or methanol if necessary.

II. Functionalization

The benzimidazolone scaffold of this compound offers multiple sites for functionalization, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The primary sites for modification are the nitrogen atoms of the imidazole ring and the aromatic ring.

Functionalization Strategies Core Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate N_Alkylation N-Alkylated Derivative Core->N_Alkylation  N-Alkylation (R-X, Base) N_Acylation N-Acylated Derivative Core->N_Acylation  N-Acylation (RCOCl, Base) Aromatic_Sub Aryl-Substituted Derivative Core->Aromatic_Sub Aromatic Functionalization (e.g., Suzuki Coupling)

Key functionalization pathways for the benzimidazolone core.

N-Alkylation and N-Acylation

The nitrogen atoms of the benzimidazolone ring can be readily alkylated or acylated to introduce a variety of substituents. Regioselectivity can be a challenge, potentially leading to a mixture of N1 and N3 substituted products.

Protocol 3: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, R-X, 1.2 eq) dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated derivative(s).

Protocol 4: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane, THF) containing a base such as triethylamine (1.5 eq) or pyridine, add the acylating agent (e.g., acyl chloride, RCOCl, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Aromatic Ring Functionalization

Further diversification can be achieved through functionalization of the benzene ring. This typically requires prior installation of a handle, such as a halogen, for cross-coupling reactions.

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

A hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction would first involve the synthesis of a halogenated (e.g., bromo or iodo) derivative of this compound. This could potentially be achieved through electrophilic halogenation. The resulting halo-benzimidazolone could then be coupled with a boronic acid or ester.

Suzuki Coupling Workflow Start Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate Halogenation Halogenated Intermediate Start->Halogenation Electrophilic Halogenation Coupling Suzuki-Miyaura Coupling Halogenation->Coupling Ar-B(OH)₂, Pd Catalyst, Base Product Aryl-Substituted Product Coupling->Product

Conceptual workflow for aromatic functionalization via Suzuki coupling.

III. Applications in Drug Discovery

Benzimidazolone derivatives have been reported to exhibit a wide array of pharmacological activities, including but not limited to:

  • Anticancer Agents: Many benzimidazole-containing compounds have shown potent anticancer activity through various mechanisms.

  • Antimicrobial Agents: The benzimidazole scaffold is present in several antimicrobial drugs.

  • Antiviral Agents: Certain derivatives have demonstrated efficacy against various viruses.

  • Kinase Inhibitors: The structural features of benzimidazolones make them suitable scaffolds for the design of kinase inhibitors.

The functionalization of this compound allows for the systematic exploration of the chemical space around this privileged core, facilitating the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The ester moiety can also be hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications such as amide bond formation.

Application Notes and Protocols: Target Engagement Studies with Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its structural motif is integral to the development of targeted therapeutics. Notably, this compound is a critical intermediate in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] The CRBN complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of specific substrate proteins. By binding to CRBN, small molecules can induce the degradation of neo-substrates, a mechanism of action with significant therapeutic potential in oncology and other diseases.[1][2]

These application notes provide detailed protocols for investigating the engagement of this compound and its derivatives with potential protein targets, with a focus on CRBN. The provided methodologies include the Cellular Thermal Shift Assay (CETSA) for target engagement confirmation in a cellular environment and a competitive binding assay for quantitative assessment of binding affinity.

Data Presentation

Table 1: Illustrative Cellular Thermal Shift Assay (CETSA) Data

This table presents hypothetical data from a CETSA experiment to determine the cellular target engagement of this compound with CRBN. The data illustrates the stabilization of CRBN in the presence of the compound upon thermal challenge.

Temperature (°C)Vehicle (DMSO) - Soluble CRBN (%)Compound (10 µM) - Soluble CRBN (%)
37100100
459598
508092
555085
602065
65530
70<110
Table 2: Illustrative Competitive Binding Assay Data

This table shows hypothetical results from a competitive binding assay to determine the binding affinity of this compound to CRBN. A known fluorescently labeled CRBN ligand is displaced by increasing concentrations of the test compound.

Compound Concentration (nM)Fluorescence Polarization (mP)% Inhibition
0.12502
124510
1022035
10015080
100011098
IC50 (nM) ~50
Ki (nM) ~25

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for CRBN Engagement

This protocol describes how to assess the binding of this compound to CRBN in intact cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle)

  • PBS (phosphate-buffered saline)

  • Protease inhibitor cocktail

  • Laemmli sample buffer

  • Anti-CRBN primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate soluble and precipitated proteins.

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with anti-CRBN primary antibody, followed by HRP-conjugated secondary antibody.

    • Develop with a chemiluminescence substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for CRBN at each temperature for both vehicle and compound-treated samples.

    • Normalize the data to the 37°C sample and plot the percentage of soluble CRBN as a function of temperature.

Protocol 2: Competitive Binding Assay for CRBN

This protocol details a method to quantify the binding affinity of the test compound to purified CRBN protein.

Materials:

  • Purified recombinant human CRBN protein

  • Fluorescently labeled CRBN ligand (e.g., a derivative of thalidomide)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of purified CRBN protein and the fluorescently labeled ligand in assay buffer. The concentration of the fluorescent ligand should be at its Kd.

  • Assay Execution:

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add the CRBN protein and fluorescent ligand mixture to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

G cluster_0 Ubiquitin-Proteasome Pathway E1 Ubiquitin Activating Enzyme (E1) E2 Ubiquitin Conjugating Enzyme (E2) E1->E2 Transfers Ub CRBN CRBN (E3 Ligase Component) E2->CRBN Binds Substrate Neo-substrate Protein CRBN->Substrate Recruits Ub Ubiquitin CRBN->Ub Transfers Ub to Substrate Compound Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate Compound->CRBN Binds to Proteasome Proteasome Substrate->Proteasome Targeted for Degradation Ub->Substrate Degradation Protein Degradation Proteasome->Degradation G cluster_1 CETSA Workflow A Cell Treatment with Compound or Vehicle B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble Fraction C->D E Western Blot for Target Protein (CRBN) D->E F Data Analysis: Plot Soluble Protein vs. Temp E->F G cluster_2 Competitive Binding Assay Workflow A Prepare Serial Dilution of Test Compound B Incubate with Purified CRBN and Fluorescent Ligand A->B C Measure Fluorescence Polarization B->C D Data Analysis: Calculate IC50 and Ki C->D

References

Application Notes and Protocols: The Role of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The benzimidazole scaffold is structurally similar to purine nucleosides, which allows for favorable interactions with various biological macromolecules.[3] The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole core, in particular, is a key pharmacophore in a number of biologically active molecules. This document focuses on the potential role of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in antimicrobial research, providing detailed protocols for its evaluation and frameworks for data presentation based on established methodologies for analogous compounds.

While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols and application notes provided herein are based on well-established methods for evaluating the antimicrobial efficacy of benzimidazole derivatives.[4][5][6] These guidelines will enable researchers to systematically investigate the potential of this and other related compounds as novel antimicrobial agents.

Data Presentation

Quantitative data from antimicrobial susceptibility testing is crucial for comparing the efficacy of different compounds. The following tables provide a standardized format for presenting results from Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Benzimidazole Derivatives (μg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compoundData not availableData not availableData not available
Reference Compound 1 (e.g., Ciprofloxacin)1.00.5N/A
Reference Compound 2 (e.g., Fluconazole)N/AN/A8.0
Example Benzimidazole Derivative A8.016.032.0
Example Benzimidazole Derivative B4.032.064.0

Note: Data for example derivatives are hypothetical and for illustrative purposes only.

Table 2: Illustrative Zone of Inhibition Data for Benzimidazole Derivatives (mm)

Compound (Concentration)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compoundData not availableData not availableData not available
Reference Compound 1 (e.g., Gentamicin 10 µg)2218N/A
Reference Compound 2 (e.g., Amphotericin B 100 units)N/AN/A20
Example Benzimidazole Derivative C (100 µ g/disc )151012
Example Benzimidazole Derivative D (100 µ g/disc )181214

Note: Data for example derivatives are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound and standard drugs in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Test compound (this compound)

  • Sterile filter paper disks (6 mm diameter)

  • Standard antibiotic disks (e.g., Gentamicin, Ampicillin)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures

  • Sterile swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of the MHA plates using a sterile swab.

  • Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks, along with standard antibiotic disks and a blank disk (impregnated with solvent only as a negative control), onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow General Workflow for Antimicrobial Activity Screening cluster_prep Preparation cluster_assay Primary Screening cluster_quant Quantitative Analysis cluster_results Results Compound Test Compound Stock Solution Disk_Diffusion Disk Diffusion Assay Compound->Disk_Diffusion MIC_Determination Broth Microdilution (MIC) Compound->MIC_Determination Inoculum Standardized Microbial Inoculum Inoculum->Disk_Diffusion Inoculum->MIC_Determination Zone_of_Inhibition Zone of Inhibition (mm) Disk_Diffusion->Zone_of_Inhibition MIC_Value MIC Value (µg/mL) MIC_Determination->MIC_Value

Caption: General workflow for antimicrobial activity screening.

Logical Relationship for Drug Development Pathway

Drug_Development_Pathway Antimicrobial Drug Development Pathway Start Compound Synthesis (Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate) Screening In Vitro Antimicrobial Screening (MIC, Zone of Inhibition) Start->Screening Initial Evaluation Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) Screening->Hit_to_Lead Promising Activity Preclinical Preclinical Studies (Toxicity, Pharmacokinetics) Hit_to_Lead->Preclinical Optimized Lead Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy

Caption: Simplified antimicrobial drug development pathway.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is yet to be determined. However, based on the known mechanisms of other benzimidazole derivatives, potential targets could include:

  • Inhibition of DNA Gyrase: Some benzimidazoles interfere with bacterial DNA replication by inhibiting DNA gyrase.

  • Disruption of Microtubule Polymerization: In fungi and parasites, benzimidazoles are known to inhibit the polymerization of tubulin into microtubules, disrupting cell division and other essential cellular processes.

  • Inhibition of Ergosterol Biosynthesis: Certain benzimidazole antifungals target the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]

Further research is required to elucidate the specific molecular targets of this compound.

Conclusion

This compound represents a potential scaffold for the development of new antimicrobial agents. The application notes and protocols provided offer a comprehensive framework for researchers to systematically evaluate its efficacy against a broad range of microbial pathogens. Through rigorous in vitro testing and subsequent mechanistic studies, the therapeutic potential of this and related benzimidazole derivatives can be thoroughly explored, contributing to the critical search for novel antimicrobial drugs.

References

Troubleshooting & Optimization

Optimization of reaction conditions for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low yield of Methyl 3,4-diaminobenzoate (Starting Material).

  • Question: My esterification of 3,4-diaminobenzoic acid is resulting in a low yield. What are the possible causes and how can I improve it?

  • Answer: Low yields in the synthesis of Methyl 3,4-diaminobenzoate can stem from several factors. Incomplete reaction is a primary suspect. Ensure that the reaction has been allowed to proceed for a sufficient amount of time; with sulfuric acid as a catalyst, a reaction time of 12 hours at 90°C is recommended.[1] When using thionyl chloride in methanol, the reaction should be stirred for at least 4 hours at room temperature.[1][2] The purity of the starting 3,4-diaminobenzoic acid is also crucial; impurities can interfere with the esterification process. Additionally, ensure the complete removal of methanol after the reaction, as its presence can affect the subsequent work-up and isolation of the product.[1] During work-up, proper neutralization and extraction are key to maximizing yield.

Problem 2: Incomplete cyclization to form the benzimidazolone ring.

  • Question: I am observing unreacted Methyl 3,4-diaminobenzoate in my final product mixture. How can I drive the cyclization with urea to completion?

  • Answer: Incomplete cyclization is a common issue. The reaction of o-phenylenediamines with urea to form benzimidazolones often requires elevated temperatures.[3][4][5] Ensure your reaction temperature is between 100-200°C.[5] The choice of solvent can also play a significant role. Solvents like toluene, dimethylbenzene, or DMSO are often used.[5] The use of a phase transfer catalyst, such as tetrabutylammonium chloride (TBAC) or polyethylene glycol, can improve the reaction rate and yield.[5] Additionally, consider the reaction time; a duration of 3-10 hours is typically required for this transformation.[5]

Problem 3: Formation of side products.

  • Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

  • Answer: A common side product in benzimidazole synthesis is the formation of 1,2-disubstituted benzimidazoles, although this is less prevalent in the synthesis of 2-oxo-benzimidazoles. More likely, you may be observing polymerization or other side reactions due to the high temperatures. To mitigate this, it is crucial to maintain a controlled reaction temperature and use an appropriate solvent.[5] The stoichiometry of the reactants is also important. A common molar ratio for urea to o-phenylenediamine is between 0.58:1 and 0.83:1 by mass.[5]

Problem 4: Difficulty in product purification.

  • Question: My final product, this compound, is difficult to purify. What methods are recommended?

  • Answer: The crude product may contain unreacted starting materials or colored impurities. Recrystallization is a common and effective method for purification.[6] A suitable solvent system should be determined based on the solubility of the product and impurities. If the product is discolored, treatment with activated charcoal in a suitable solvent during the purification process can help remove colored impurities.[7] An acid-base wash during the work-up can also be effective. Since benzimidazoles have a basic nitrogen, they can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. The first step is the esterification of 3,4-diaminobenzoic acid to produce Methyl 3,4-diaminobenzoate. The second step involves the cyclization of Methyl 3,4-diaminobenzoate with a carbonyl source, most commonly urea, to form the final benzimidazolone product.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Purity of Starting Materials: Ensure high purity of 3,4-diaminobenzoic acid and Methyl 3,4-diaminobenzoate.

  • Reaction Temperature: Maintain the recommended temperature for both the esterification and cyclization steps.

  • Reaction Time: Allow sufficient time for the reactions to go to completion.

  • Stoichiometry: Use the correct molar ratios of reactants and reagents.

  • Solvent and Catalyst: Select the appropriate solvent and catalyst for each step to optimize the reaction.

Q3: Are there alternative, phosgene-free methods for the cyclization step?

A3: Yes, the use of urea is a common and safer alternative to phosgene for the synthesis of benzimidazolones.[3][4][5] Other phosgene substitutes include ethyl chloroformate, N,N'-carbonyldiimidazole (CDI), diphosgene, and triphosgene.[8] However, urea is often preferred due to its lower cost and toxicity.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard and effective technique to monitor the progress of both the esterification and cyclization reactions. By spotting the reaction mixture alongside the starting material(s) and, if available, a standard of the product, you can observe the consumption of the starting material and the formation of the product over time.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Methyl 3,4-diaminobenzoate.

ParameterMethod 1Method 2
Starting Material 3,4-Diaminobenzoic acid3,4-Diaminobenzoic acid
Reagent Methanol, Concentrated Sulfuric AcidMethanol, Thionyl Chloride
Temperature 90°CRoom Temperature
Reaction Time 12 hours4 hours
Yield ~98%[1]~95%[1][2]

Table 2: Optimized Conditions for Benzimidazolone Synthesis from o-Phenylenediamine and Urea.

ParameterConditionReference
Reactants o-Phenylenediamine, Urea[5]
Solvent Toluene, Dimethylbenzene, Chlorobenzene, Dichlorobenzene, DMF, or DMSO[5]
Catalyst Phase Transfer Catalyst (e.g., TEBA, TBAC, PEG)[5]
Temperature 100-200°C[5]
Reaction Time 3-10 hours[5]
Yield Up to 98.5%[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-diaminobenzoate (Sulfuric Acid Method) [1]

  • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in methanol.

  • Slowly add concentrated sulfuric acid while stirring.

  • Heat the mixture at 90°C for 12 hours.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Pour the residue into ice water.

  • Collect the precipitated solid by suction filtration and dry to obtain Methyl 3,4-diaminobenzoate.

Protocol 2: Synthesis of this compound (Urea Method) (General procedure based on[5])

  • In a round-bottom flask equipped with a reflux condenser, combine Methyl 3,4-diaminobenzoate, urea, and a suitable organic solvent (e.g., toluene).

  • Add a phase transfer catalyst (e.g., tetrabutylammonium chloride).

  • Heat the reaction mixture to 110-190°C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization cluster_purification Purification start 3,4-Diaminobenzoic Acid reagents1 Methanol Sulfuric Acid reaction1 Esterification (90°C, 12h) start->reaction1 reagents1->reaction1 product1 Methyl 3,4-diaminobenzoate reaction1->product1 reagents2 Urea Organic Solvent Phase Transfer Catalyst reaction2 Cyclization (100-200°C, 3-10h) product1->reaction2 reagents2->reaction2 product2 Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate reaction2->product2 purification Recrystallization product2->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting_Tree start Low Yield or Impure Product issue1 Problem in Step 1 (Esterification)? start->issue1 Yes issue2 Problem in Step 2 (Cyclization)? start->issue2 No solution1a Check Reaction Time (12h) issue1->solution1a solution1b Check Reaction Temp (90°C) issue1->solution1b solution1c Verify Purity of Starting Material issue1->solution1c issue3 Purification Issue? issue2->issue3 No solution2a Increase Reaction Temp (100-200°C) issue2->solution2a solution2b Use Phase Transfer Catalyst issue2->solution2b solution2c Optimize Solvent and Reaction Time issue2->solution2c solution3a Recrystallize from Suitable Solvent issue3->solution3a solution3b Use Activated Charcoal for Decolorization issue3->solution3b solution3c Perform Acid-Base Wash issue3->solution3c

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting low yields in benzimidazole ring formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzimidazoles, particularly addressing the issue of low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the most common causes?

Answer: Low or no yield is a frequent problem in benzimidazole synthesis. The issue can typically be traced back to one of several key areas: starting materials, reaction conditions, or the catalyst.

Possible Causes & Solutions:

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction.[1] o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities and lower yields.[1]

    • Solution: Ensure the purity of your starting materials. If purity is questionable, consider purifying them by recrystallization or chromatography before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to the decomposition of reactants or products.[1]

    • Solvent: The choice of solvent has a major impact on reaction rate and yield.[1][2] Polar solvents like ethanol and methanol have been shown to produce high yields in certain systems.[2]

    • Reaction Time: The reaction may not have been allowed to run to completion.[1]

    • Solution: Systematically optimize the reaction conditions. Perform a solvent screen with solvents like ethanol, methanol, chloroform, and DMF.[2][3] Optimize the temperature and monitor the reaction's progress over time using Thin Layer Chromatography (TLC) to determine the optimal duration.[2][3]

  • Inefficient or Inactive Catalyst: The catalyst may be inactive, or the amount used (catalyst loading) may be insufficient.[1]

    • Solution: Catalyst selection is dependent on your specific substrates. Options range from simple acid catalysts like ammonium chloride (NH₄Cl) to various metal-based or heterogeneous catalysts.[2][3] Ensure your catalyst is active and experiment with different catalyst loadings to find the optimal concentration.

Question 2: My reaction produces a dark, colored mixture, and I have difficulty purifying the final product. What is the cause?

Answer: The formation of colored impurities is a well-known issue, primarily caused by the oxidation of the o-phenylenediamine starting material.[1] These impurities can make purification, especially by crystallization, very challenging.

Possible Causes & Solutions:

  • Oxidation of Starting Material: As mentioned, o-phenylenediamine is prone to air oxidation.

    • Solution 1: Use high-purity o-phenylenediamine and run the reaction under an inert atmosphere.[1]

    • Solution 2: Using o-phenylenediamine dihydrochloride salt can sometimes reduce the formation of colored impurities.[2][4]

    • Solution 3: For purification, treat a solution of the crude product with activated carbon to adsorb the colored impurities before filtration and recrystallization.[1]

Question 3: I am having difficulty separating my desired benzimidazole product from byproducts or starting materials. What purification strategies can I use?

Answer: Purification can be challenging when the desired product has a similar polarity to impurities or when it fails to crystallize properly.

Possible Causes & Solutions:

  • Similar Polarity of Product and Impurities: This makes separation by standard column chromatography difficult.[1]

    • Solution: Modify the chromatography conditions. Try different solvent systems (eluents) or use a different stationary phase.

  • Product is an Oil or Crystallizes Poorly: This prevents effective purification by recrystallization.[1]

    • Solution 1: Attempt to form a salt of the benzimidazole product. Since benzimidazoles have a basic nitrogen atom, you can perform an acid-base extraction to separate them from non-basic impurities.[1]

    • Solution 2: Try different crystallization solvents or solvent mixtures. Sometimes, slow evaporation or seeding with a small crystal can induce crystallization.

  • Difficulty Separating from the Catalyst: This is common with homogeneous catalysts.

    • Solution: Switch to a heterogeneous or recyclable catalyst, such as MgO@DFNS or other supported catalysts.[2] These can often be removed by simple filtration.[2]

Question 4: How do the substituents on my starting materials affect the reaction yield?

Answer: The electronic properties of the substituents on both the o-phenylenediamine and the aldehyde/carboxylic acid can have a noticeable impact on the reaction's efficiency.

Impact of Substituents:

  • On Aldehydes/Carboxylic Acids: Both electron-withdrawing groups (e.g., -Cl, -Br) and strong electron-donating groups (e.g., -OMe) on the aromatic ring of the aldehyde or carboxylic acid have been shown to produce good yields in certain catalytic systems.[5]

  • On o-Phenylenediamine: Substituents on the o-phenylenediamine ring can also influence reactivity, though the effect might be less pronounced than on the carbonyl component.[5] Researchers should anticipate that different substituted starting materials may require re-optimization of the reaction conditions.

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize data from studies on the effect of different catalysts and solvents on benzimidazole synthesis.

Table 1: Effect of Various Ammonium Salt Catalysts

This table shows the optimization of the catalyst for the synthesis of 2-phenyl benzimidazole from o-phenylenediamine and benzaldehyde in chloroform (CHCl₃) at room temperature.[3]

Catalyst (Ammonium Salt)Molar EquivalentsTime (hours)Yield (%)
NH₄Br1440
NH₄F4470
NH₄NO₃4460
(NH₄)₂CO₃4455
(NH₄)₂SO₄4450
NH₄Cl 4 4 94

Data adapted from a study on ammonium halide catalyzed synthesis.[3]

Table 2: Effect of Different Solvents

This table illustrates the impact of the solvent on the yield of 2-phenyl-1H-benzo[d]imidazole using MgO@DFNS as a catalyst.[6]

SolventTemperature (°C)Time (hours)Yield (%)
Dichloromethane (DCM)Room Temp475
Acetonitrile (MeCN)Room Temp480
Tetrahydrofuran (THF)Room Temp470
Water (H₂O)Room Temp465
Ethanol (EtOH) Room Temp 4 95
Methanol (MeOH)Room Temp490

Data from a study using a heterogeneous MgO@DFNS catalyst. The reaction used o-phenylenediamine (1 mmol) and benzaldehyde (1.2 mmol).[2][6]

Key Experimental Protocols

Below are detailed methodologies for common benzimidazole synthesis procedures.

Protocol 1: General Procedure using Ammonium Chloride Catalyst

This protocol is adapted from a method for synthesizing 2-substituted benzimidazoles at room temperature.[2][3]

Materials:

  • o-phenylenediamine (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Ammonium Chloride (NH₄Cl) (4 mmol)

  • Chloroform (CHCl₃) (5 mL)

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in 5 mL of chloroform, add ammonium chloride (4 mmol).

  • Add the desired benzaldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for approximately four hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

This protocol is a modern, efficient method adapted from the literature, utilizing a catalyst under microwave irradiation for rapid synthesis.[7]

Materials:

  • N-substituted-o-phenylenediamine (1 mmol)

  • Desired aldehyde (1 mmol)

  • Erbium(III) triflate (Er(OTf)₃) (1% mol)

Procedure:

  • In a microwave-safe reaction vessel, combine the N-substituted-o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and Er(OTf)₃ (1% mol).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5-10 minutes. Reaction times are typically very short, and yields are often very high (>96%).[7]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate the product by adding water to the reaction mixture and extracting with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate it to yield the crude product, which is often of high purity.[7]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in benzimidazole synthesis.

Benzimidazole Synthesis Workflow start Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid prep Prepare Reagents & Solvents start->prep 1 react Combine Reactants + Catalyst in Solvent prep->react 2 conditions Set Reaction Conditions (Temp, Time, Atmosphere) react->conditions 3 monitor Monitor Progress (TLC / LC-MS) conditions->monitor 4 workup Quench Reaction & Extract Product monitor->workup 5 purify Purify Crude Product (Recrystallization/ Chromatography) workup->purify 6 analyze Analyze Final Product (NMR, MS, m.p.) purify->analyze 7

A general workflow for benzimidazole synthesis.[2]

Troubleshooting Low Yield start Low Yield Observed q1 Are starting materials pure? start->q1 a1_yes Reaction conditions (temp, solvent, time) optimized? q1->a1_yes Yes a1_no Purify starting materials. Use inert atmosphere to prevent oxidation. q1->a1_no No q2 Catalyst active & loading sufficient? a1_yes->q2 Yes a1_yes_no Optimize T, screen solvents (e.g., EtOH, MeOH), and monitor reaction over time. a1_yes->a1_yes_no No a2_yes Check for side reactions or product decomposition. q2->a2_yes Yes a2_no Verify catalyst activity. Screen different catalysts or adjust loading. q2->a2_no No

A decision tree for troubleshooting low reaction yields.

Reaction Pathways cluster_reactants Starting Materials opda o-phenylenediamine product 2-Substituted Benzimidazole opda->product Condensation (Desired Pathway) side_product Oxidized Impurities (Colored) opda->side_product Air Oxidation (Side Reaction) carbonyl Aldehyde or Carboxylic Acid carbonyl->product Condensation (Desired Pathway)

Pathways for product and side product formation.

References

Technical Support Center: Advanced Purification of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Primary Purification

Question: I am experiencing a significant loss of product after the initial purification step (e.g., precipitation/filtration). What are the potential causes and how can I improve my yield?

Answer: Low recovery is a common issue that can often be attributed to suboptimal precipitation or recrystallization conditions.

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, leading to product loss in the mother liquor.[1] It is crucial to perform small-scale solvent screening to identify a solvent where the compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[1]

  • Incomplete Precipitation: The crude product may require more time or a lower temperature to fully precipitate out of the solution. Ensure the mixture is cooled adequately, potentially in an ice bath, for a sufficient duration before filtration.

  • Premature Crystallization during Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Excessive Washing: While washing the filtered product is necessary to remove occluded mother liquor, using too much solvent or a solvent in which the product has some solubility can lead to significant losses.[2] Use a minimal amount of ice-cold purification solvent for washing.[3]

Troubleshooting Workflow:

Start Low Yield Observed SolventScreen Perform Solvent Solubility Test (Hot vs. Cold) Start->SolventScreen CheckTemp Review Cooling Protocol (Temperature & Time) Start->CheckTemp CheckWashing Evaluate Washing Step (Solvent Volume & Temp) Start->CheckWashing Optimize Optimize Purification Protocol SolventScreen->Optimize CheckTemp->Optimize CheckWashing->Optimize

Caption: Troubleshooting workflow for low purification yield.

Issue 2: Persistent Colored Impurities in Final Product

Question: My final product remains yellow or brown, even after recrystallization. How can I remove these colored impurities?

Answer: Colored impurities often result from oxidation or side reactions during synthesis.[1] Several decolorization techniques can be applied.

Solutions:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.[1][4] Stir for 5-15 minutes to allow the charcoal to adsorb the colored impurities. Remove the charcoal by filtering the hot solution through a pad of celite. Caution: Using too much charcoal can lead to product adsorption and lower yield.[1]

  • Slurry in a Non-dissolving Solvent: Sometimes, colored impurities are more soluble in a specific solvent than the desired product. Slurrying the solid product in a carefully selected solvent at room temperature can wash away these impurities without dissolving a significant amount of the product.

Decolorization Workflow:

Start Colored Product Dissolve Dissolve in Hot Recrystallization Solvent Start->Dissolve AddCharcoal Add Activated Carbon (1-2% w/w) Dissolve->AddCharcoal Stir Stir Hot (5-15 min) AddCharcoal->Stir HotFilter Hot Filtration (remove charcoal) Stir->HotFilter Crystallize Cool to Crystallize HotFilter->Crystallize End Colorless Product Crystallize->End

Caption: Activated carbon treatment for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective techniques are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for purifying crystalline solids. The choice of solvent is critical for success.[3]

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities. Silica gel is a common stationary phase.[5]

  • Acid-Base Treatment: An acid-base wash can be effective for removing acidic or basic impurities from the product.[4][6]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While the optimal solvent must be determined experimentally, good starting points for benzimidazole derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), and solvent mixtures like ethanol/water or hexane/ethyl acetate.[2][3][7] The key is to find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[1]

Solvent/SystemTypical Use Case
EthanolGeneral purpose, good for moderately polar compounds.[7]
Ethyl AcetateEffective for compounds with ester functionalities.[2]
Methanol/WaterA polar mixture that can be effective for polar compounds.
Hexane/Ethyl AcetateA non-polar/polar mixture useful for tuning polarity.[8]
TolueneA non-polar solvent, good for less polar compounds.[3]

Q3: What are some typical impurities I might encounter during the synthesis and purification?

A3: Common impurities can include:

  • Unreacted Starting Materials: Such as the o-phenylenediamine or carboxylic acid precursors.[1]

  • Side Products: Arising from incomplete reactions or alternative reaction pathways.[1]

  • Reagent-based Impurities: For syntheses using polyphosphoric acid (PPA), phosphate contaminants can be present.[1][5] A wash with a dilute base is often necessary to remove these.[5]

  • Oxidation Products: Benzimidazole rings can be susceptible to oxidation, leading to colored byproducts.[1]

Q4: Can column chromatography cause degradation of my product?

A4: Yes, some benzimidazole derivatives can be unstable on silica gel, which is slightly acidic.[1] If you observe streaking on your TLC plate or recover a low yield of a new, unidentified compound after column chromatography, degradation may be occurring. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (e.g., 0.5-1%), to your eluent system.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) at room temperature and at boiling point. A suitable solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.[3] Add the solvent in small portions, allowing the solution to boil between additions to avoid adding too much.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-15 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (eluent) that provides good separation of your product from impurities. The target compound should have an Rf value of approximately 0.3-0.4. Common eluents include mixtures of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

References

Technical Support Center: Strategies to Improve the Solubility of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

A1: this compound has the following properties:

  • Molecular Formula: C9H8N2O3[1]

  • Molecular Weight: 192.18 g/mol [1]

  • General Classification: It is a benzimidazole derivative, a class of heterocyclic compounds often characterized by poor aqueous solubility.[2]

Q2: Why is my compound, this compound, poorly soluble in aqueous buffers for my biological assay?

A2: The low aqueous solubility of this compound is likely due to its chemical structure, which contains a relatively nonpolar benzimidazole ring system. Many new chemical entities, particularly those with high hydrophobicity, face this challenge, which can hinder their evaluation in biological assays.[3]

Q3: What are the initial steps I should take to assess and improve the solubility of my compound?

A3: A systematic approach is recommended. Start by determining the compound's baseline solubility in your primary assay buffer. Subsequently, explore various solubilization strategies, beginning with simple and common techniques like using co-solvents or adjusting the pH, before moving to more complex formulations.[4]

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Recommended Solution
Compound precipitates upon dilution into aqueous assay buffer from a DMSO stock. The compound's solubility limit in the final assay buffer is exceeded. The concentration of the organic co-solvent (DMSO) may be too low in the final dilution to maintain solubility.1. Optimize Co-solvent Concentration: Determine the maximum tolerable co-solvent concentration for your assay and prepare the compound stock accordingly.[5] 2. Use a Different Co-solvent: Test other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[] 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly increase solubility.[3][]
Inconsistent results or poor dose-response curves in biological assays. The compound may not be fully solubilized, leading to inaccurate concentrations and variable data.[5]1. Visually Inspect for Precipitation: Before running the assay, visually inspect the final compound solution for any signs of precipitation. 2. Employ Solubility-Enhancing Formulations: Consider using cyclodextrins, surfactants, or creating a solid dispersion to improve and stabilize the compound's solubility.[3][7][8]
Difficulty preparing a high-concentration stock solution. The compound has very low intrinsic solubility in common organic solvents.1. Test a Range of Solvents: Systematically test the solubility in a panel of organic solvents (e.g., DMSO, DMF, ethanol, methanol). 2. Use Heat: Gentle heating can sometimes aid in dissolving the compound, but ensure it does not cause degradation. 3. Co-solvent Systems: A mixture of solvents can sometimes provide better solubilizing power than a single solvent.[9]

Experimental Protocols for Solubility Enhancement

Protocol 1: Solubility Assessment in Different Co-solvents

This protocol outlines a method to determine the approximate solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to 1 mL of each co-solvent (DMSO, Ethanol, PG, PEG 400) in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Equilibrate the solutions at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant.

  • Prepare a series of dilutions of the supernatant with the respective co-solvent.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

Data Presentation:

Co-solvent Approximate Solubility (mg/mL)
DMSOTo be determined experimentally
EthanolTo be determined experimentally
Propylene GlycolTo be determined experimentally
PEG 400To be determined experimentally
Protocol 2: pH-Dependent Solubility Profiling

This protocol helps to determine if adjusting the pH can improve the solubility of your compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of the compound to 1 mL of each buffer in separate microcentrifuge tubes.

  • Vortex the tubes for 1-2 minutes.

  • Equilibrate the solutions at room temperature for 24 hours.

  • Measure and record the final pH of each solution.

  • Centrifuge the tubes to pellet undissolved compound.

  • Collect the supernatant and determine the compound concentration as described in Protocol 1.

Data Presentation:

Buffer pH Final pH Approximate Solubility (mg/mL)
2.0To be determinedTo be determined experimentally
4.0To be determinedTo be determined experimentally
6.0To be determinedTo be determined experimentally
7.4To be determinedTo be determined experimentally
8.0To be determinedTo be determined experimentally
10.0To be determinedTo be determined experimentally
Protocol 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][10]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD and SBE-β-CD at different concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Vortex and equilibrate for 24 hours.

  • Centrifuge and determine the supernatant concentration as previously described.

Data Presentation:

Cyclodextrin Concentration (w/v) Approximate Solubility (mg/mL)
HP-β-CD1%To be determined experimentally
HP-β-CD5%To be determined experimentally
HP-β-CD10%To be determined experimentally
SBE-β-CD1%To be determined experimentally
SBE-β-CD5%To be determined experimentally
SBE-β-CD10%To be determined experimentally

Visualizing Experimental Workflows and Concepts

Solubility_Enhancement_Workflow Start Start: Poorly Soluble Compound Assess_Solubility Assess Baseline Solubility in Assay Buffer Start->Assess_Solubility Is_Soluble Is Solubility Sufficient? Assess_Solubility->Is_Soluble Proceed_Assay Proceed with Biological Assay Is_Soluble->Proceed_Assay Yes Select_Strategy Select Solubilization Strategy Is_Soluble->Select_Strategy No Co_Solvent Co-solvents (DMSO, Ethanol, PEG400) Select_Strategy->Co_Solvent pH_Adjustment pH Adjustment Select_Strategy->pH_Adjustment Cyclodextrins Cyclodextrins (HP-β-CD, SBE-β-CD) Select_Strategy->Cyclodextrins Other_Methods Advanced Methods (Solid Dispersion, Nanosuspension) Select_Strategy->Other_Methods Optimize_Concentration Optimize Formulation Concentration Co_Solvent->Optimize_Concentration pH_Adjustment->Optimize_Concentration Cyclodextrins->Optimize_Concentration Other_Methods->Optimize_Concentration Reassess_Solubility Re-assess Solubility in Assay Buffer Optimize_Concentration->Reassess_Solubility Is_Soluble_2 Is Solubility Sufficient? Reassess_Solubility->Is_Soluble_2 Is_Soluble_2->Proceed_Assay Yes Is_Soluble_2->Select_Strategy No, Try Another Strategy Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Compound Poorly Soluble Compound (Hydrophobic) Cyclodextrin Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Compound->Cyclodextrin:f1 Forms Inclusion Complex Water Aqueous Environment Complex Inclusion Complex (Soluble) Cyclodextrin:f0->Complex:f0 Water2 Aqueous Environment

References

Identification and minimization of side products in benzimidazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in the synthesis of benzimidazolone, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazolone?

A1: The most prevalent methods for synthesizing benzimidazolone involve the reaction of o-phenylenediamine with a carbonyl source. Key methods include:

  • Reaction with Urea: This is a widely used method where o-phenylenediamine is reacted with urea, typically at elevated temperatures.

  • Reaction with Phosgene Derivatives: Reagents like phosgene, diphosgene, or triphosgene can be used, but require careful handling due to their toxicity.

  • Intramolecular Cyclization: This involves the cyclization of pre-functionalized precursors, such as N-arylureas.

Q2: What is the primary side product when synthesizing benzimidazolone from o-phenylenediamine and urea?

A2: The major side product in this reaction is biuret . Biuret is formed from the self-condensation of two urea molecules. Its formation is particularly favored at high temperatures in the absence of a solvent (melt conditions).[1]

Q3: How can I detect the presence of benzimidazolone and its side products in my reaction mixture?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying benzimidazolone and its side products. A reversed-phase C18 column with a UV detector is commonly used.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify the structures of the desired product and any impurities by analyzing their characteristic chemical shifts and coupling constants.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile side products.[8][9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction and get a qualitative idea of the product and side product formation.[9][10]

Q4: Are there any other potential side products I should be aware of?

A4: Besides biuret, other side products can form depending on the reaction conditions and the purity of the starting materials. The direct condensation of o-phenylenediamine with aldehydes, for instance, can lead to a complex mixture including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles. In the reaction with urea, thermal decomposition at very high temperatures can lead to triuret and cyanuric acid.

Troubleshooting Guide

This section provides solutions to common problems encountered during benzimidazolone synthesis.

Problem 1: Low Yield of Benzimidazolone

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Optimize the reaction temperature. For the reaction of o-phenylenediamine and urea, temperatures between 100-160 °C in water are reported to give good yields.[1]
Incorrect Reactant Ratio Ensure the correct stoichiometry. An excess of urea is often used, but a large excess can lead to more side products.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.[9][11][12]
Degradation of Product Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation.

Problem 2: High Levels of Biuret Side Product

Possible Cause Troubleshooting Steps
Reaction in Melt Conditions Performing the reaction in a solvent, such as water, can significantly reduce the formation of biuret compared to solvent-free melt conditions.[1]
High Reaction Temperature Lowering the reaction temperature can decrease the rate of biuret formation.
Excessive Urea While an excess of urea is often necessary, using a very large excess can increase the likelihood of urea self-condensation to form biuret. Optimize the molar ratio of urea to o-phenylenediamine.

Problem 3: Difficulty in Purifying Benzimidazolone

Possible Cause Troubleshooting Steps
Co-precipitation of Side Products Recrystallization is a common and effective purification method. Select a solvent in which benzimidazolone has good solubility at high temperatures and poor solubility at low temperatures.
Colored Impurities Treatment with activated charcoal during recrystallization can help remove colored impurities.
Residual Starting Materials Ensure the reaction goes to completion. If unreacted o-phenylenediamine remains, it can often be removed by washing the crude product with a dilute acid solution.

Data Presentation: Side Product Minimization

The following table summarizes the effect of reaction conditions on the formation of biuret in the synthesis of benzimidazolone from o-phenylenediamine and urea.

Reaction Condition Benzimidazolone Yield (%) Biuret Formation Reference
Urea Melt (High Temperature)GoodSignificant[1]
In Water (100-160 °C)GoodReduced[1]

Experimental Protocols

Synthesis of Benzimidazolone from o-Phenylenediamine and Urea in Water

This protocol is adapted from a method that minimizes biuret formation.[1]

Materials:

  • o-Phenylenediamine

  • Urea

  • Water

  • Pressure vessel (if operating above 100 °C)

Procedure:

  • In a suitable reaction vessel, combine o-phenylenediamine and urea in a molar ratio of approximately 1:1.5 to 1:2.

  • Add a sufficient amount of water to create a slurry or solution.

  • Heat the reaction mixture to a temperature between 100 °C and 160 °C. If the temperature is above 100 °C, a pressure vessel is required.

  • Maintain the temperature and stir the mixture for a period of 2 to 4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The benzimidazolone product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration and wash it with cold water to remove any unreacted urea and other water-soluble impurities.

  • The product can be further purified by recrystallization from hot water or an appropriate organic solvent.

HPLC Method for Quantification of Benzimidazolone and Biuret

This protocol provides a general framework for developing an HPLC method for the analysis of a benzimidazolone synthesis reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or other suitable buffer components

  • Benzimidazolone reference standard

  • Biuret reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.05% orthophosphoric acid in water, pH adjusted) and acetonitrile.[2]

  • Standard Solution Preparation: Accurately weigh and dissolve the benzimidazolone and biuret reference standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase: Gradient elution may be necessary to achieve good separation of both polar (biuret) and less polar (benzimidazolone) compounds. For example, start with a higher aqueous composition and gradually increase the acetonitrile concentration.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both benzimidazolone and biuret have reasonable absorbance. A diode array detector (DAD) can be used to monitor multiple wavelengths simultaneously. Benzimidazole derivatives are often detected around 254 nm and 288 nm.[2]

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve for both benzimidazolone and biuret. Inject the prepared sample.

  • Quantification: Identify the peaks for benzimidazolone and biuret based on their retention times compared to the standards. Quantify the amount of each compound in the sample using the calibration curves.

Visualizations

Reaction Pathway for Benzimidazolone Synthesis

G cluster_reactants Reactants OPD o-Phenylenediamine Intermediate Intermediate OPD->Intermediate Urea Urea Urea->Intermediate Benzimidazolone Benzimidazolone Intermediate->Benzimidazolone

Caption: Synthesis of benzimidazolone from o-phenylenediamine and urea.

Side Product Formation Pathway

G Urea1 Urea Biuret Biuret Urea1->Biuret Urea2 Urea Urea2->Biuret

Caption: Formation of biuret from the self-condensation of urea.

Experimental Workflow for Analysis

G Reaction Reaction Mixture SamplePrep Sample Preparation (Dilution & Filtration) Reaction->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Analysis (Quantification) HPLC->Data

Caption: Workflow for the HPLC analysis of the reaction mixture.

References

Addressing stability challenges of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous buffers?

A1: The main stability concerns for this compound in aqueous solutions are precipitation due to low solubility, and chemical degradation through hydrolysis of the methyl ester group and oxidation of the benzimidazole ring. The rate of these degradation pathways is often influenced by the pH and temperature of the buffer.

Q2: I'm observing precipitation of my compound after diluting my DMSO stock into an aqueous experimental buffer. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility, a characteristic often seen in benzimidazole derivatives. While highly soluble in organic solvents like DMSO, the compound can crash out of solution when introduced to a predominantly aqueous environment where its solubility is significantly lower.

Q3: How does the pH of the experimental buffer affect the stability of this compound?

A3: The pH of the buffer can significantly impact both the solubility and chemical stability of the compound. For benzimidazole carboxylic acid esters, solubility can be influenced by the ionization state of the molecule.[1][2] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the methyl ester, leading to the formation of the corresponding carboxylic acid, which may have different solubility and activity profiles.[3][4]

Q4: Can I expect oxidative degradation of the benzimidazole core in my experiments?

A4: Yes, the benzimidazole ring system can be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions in the buffer.[5][6] This can lead to the formation of various oxidation byproducts, potentially altering the compound's biological activity.

Q5: What are some general recommendations for preparing and storing solutions of this compound?

A5: It is advisable to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be prepared in a suitable anhydrous organic solvent like DMSO and stored at -20°C or -80°C in tightly sealed, light-protected vials.[7] For experimental buffers, it is best to add the compound stock solution immediately before use.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Troubleshooting Steps
Compound Precipitation in Buffer Low aqueous solubility of the compound.- Decrease the final concentration of the compound in the assay. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring it does not exceed a concentration that affects the assay's integrity (typically <1%).[8] - Evaluate the solubility of the compound in a range of biocompatible buffers with varying pH.[9] - Consider using solubility-enhancing excipients such as cyclodextrins.[10]
Inconsistent Assay Results / Loss of Activity Over Time Chemical degradation of the compound (e.g., hydrolysis, oxidation).- Perform a time-course experiment to assess the stability of the compound in your specific assay buffer.[11] - Analyze samples at different time points using a stability-indicating method like HPLC to quantify the parent compound and detect degradation products.[12][13] - Adjust the buffer pH to a range where the compound is more stable.[14] - If oxidation is suspected, consider degassing the buffer or adding antioxidants, if compatible with the assay.
Appearance of New Peaks in HPLC Analysis Formation of degradation products.- Characterize the new peaks using LC-MS to identify potential hydrolysis or oxidation products.[15] - Conduct forced degradation studies (see experimental protocols below) to intentionally generate degradation products and confirm their retention times.[16][17]
High Background Signal in Fluorescence-Based Assays Intrinsic fluorescence of the compound or its degradation products.- Run control experiments with the compound alone (without other assay components) to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. - If interference is significant, consider using an alternative, non-fluorescence-based detection method.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound based on typical behavior of similar compounds. This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Solubility in Common Buffers

Buffer (pH)Co-solvent (DMSO, %)Maximum Solubility (µM)
Phosphate-Buffered Saline (7.4)0.515
Phosphate-Buffered Saline (7.4)1.035
MES (6.0)0.525
Tris-HCl (8.0)0.510

Table 2: Stability in Phosphate-Buffered Saline (PBS), pH 7.4 at 37°C

Incubation Time (hours)% Parent Compound RemainingMajor Degradation Product
0100-
2952-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (Hydrolysis)
6852-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (Hydrolysis)
24602-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (Hydrolysis)

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Experimental Buffers

Objective: To determine the maximum soluble concentration of this compound in a specific experimental buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a high-concentration stock solution of the compound in anhydrous DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in the experimental buffer to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant and below a level that affects the assay (e.g., 0.5%).

  • Incubate the solutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour).

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the maximum solubility under these conditions.

Protocol 2: Stability Assessment using HPLC (Forced Degradation Study)

Objective: To evaluate the stability of the compound under various stress conditions and identify potential degradation products.[16][17][18]

Materials:

  • This compound

  • Anhydrous DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a small amount of DMSO and dilute with a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for 2, 6, and 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • HPLC Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to a control sample (stock solution at time zero). Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in Buffer stock->serial_dilute stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress_conditions incubate_sol Incubate (e.g., 37°C, 1h) serial_dilute->incubate_sol centrifuge Centrifuge incubate_sol->centrifuge analyze_sol Analyze Supernatant (HPLC/UV-Vis) centrifuge->analyze_sol result_sol result_sol analyze_sol->result_sol Determine Max Solubility time_points Sample at Time Points stress_conditions->time_points analyze_stab Analyze by HPLC time_points->analyze_stab result_stab result_stab analyze_stab->result_stab Identify Degradation Profile

Caption: Experimental workflow for assessing solubility and stability.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate hydrolysis_product 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylic acid parent->hydrolysis_product H₂O oxidation_product Oxidized Benzimidazole Derivatives parent->oxidation_product [O]

Caption: Potential degradation pathways.

troubleshooting_logic start Inconsistent Experimental Results check_precipitation Visual Inspection for Precipitation? start->check_precipitation solubility_issue Address Solubility: - Lower Concentration - Increase Co-solvent - Change Buffer/pH check_precipitation->solubility_issue Yes check_stability Run Time-Course Stability Assay (HPLC) check_precipitation->check_stability No is_precipitation Yes no_precipitation No solubility_issue->start Re-run Experiment degradation_observed Degradation Observed? check_stability->degradation_observed stability_issue Address Stability: - Modify Buffer pH - Use Fresh Solutions - Add Stabilizers degradation_observed->stability_issue Yes other_issues Investigate Other Factors: - Assay Interference - Pipetting Error - Reagent Quality degradation_observed->other_issues No is_degradation Yes no_degradation No stability_issue->start Re-run Experiment

Caption: Troubleshooting decision tree.

References

Common experimental pitfalls with benzimidazole derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges encountered when working with benzimidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis

???+ question "My benzimidazole synthesis is giving a low yield. What are the common causes and how can I improve it?"

???+ question "I am observing multiple products or side products in my reaction mixture. How can I minimize their formation?"

Purification

???+ question "I am having difficulty purifying my benzimidazole derivative. What are some common purification challenges and how can I overcome them?"

Characterization

???+ question "I am seeing broad signals in the 1H NMR spectrum of my benzimidazole derivative, especially for the N-H and some aromatic protons. What is the reason for this?"

Biological Assays

???+ question "My benzimidazole derivative shows low solubility in aqueous buffers for my biological assays. How can I improve its solubility?"

Data Presentation

Table 1: Comparison of Benzimidazole Synthesis Methodologies

Method CategorySynthesis MethodTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Methods Phillips-Ladenburg Condensation2 - 24 hours60 - 85%Readily available starting materials.High temperatures, harsh acidic conditions, long reaction times.[1]
Weidenhagen ReactionSeveral hoursVariable, often moderateUtilizes aldehydes as substrates.Requires an oxidizing agent, can lead to side products.[1]
Modern Methods Microwave-Assisted Synthesis5 - 30 minutes85 - 99%Drastically reduced reaction times, often higher yields.[1]Requires a specialized microwave reactor.[1]
Catalytic Synthesis (Metal/Nanoparticles)0.5 - 6 hours85 - 99%High efficiency and selectivity.[1]Catalyst cost and potential for metal contamination.[1]
One-Pot, Multi-Component Reactions2 - 12 hours70 - 95%High atom economy, procedural simplicity.[1]Optimization of multiple parameters can be complex.[1]

Table 2: Effect of Solvent on the Yield of 2-Phenylbenzimidazole Synthesis

EntrySolventCatalystYield (%)
1MethanolCobalt (II) acetylacetone97
2EthanolCobalt (II) acetylacetone92
3Ethyl AcetateCobalt (II) acetylacetone85
4Tetrahydrofuran (THF)Cobalt (II) acetylacetone82
Data adapted from a study on the synthesis of 2-phenylbenzimidazole derivatives.

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole

This protocol describes the classical synthesis of benzimidazole from o-phenylenediamine and formic acid.

Materials:

  • o-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Round-bottom flask

  • Water bath

  • Büchner funnel

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 27 g of o-phenylenediamine.[2]

  • Add 17.5 g of 90% formic acid to the flask.[3][2]

  • Heat the mixture on a water bath at 100°C for 2 hours.[3][2][4]

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[3][2][4]

  • Collect the crude benzimidazole by vacuum filtration using a Büchner funnel.[3][2]

  • Wash the crude product with ice-cold water and press it dry on the filter.[2]

Protocol 2: Purification of Benzimidazole by Recrystallization

Materials:

  • Crude benzimidazole

  • Decolorizing carbon (activated charcoal)

  • Beaker

  • Heated Büchner funnel

  • Filter flask

  • Hot plate

Procedure:

  • Dissolve the crude benzimidazole in 400 mL of boiling water in a beaker.[3][2]

  • Add 2 g of decolorizing carbon to the boiling solution and continue to heat for 15 minutes to remove colored impurities.[3][2]

  • Filter the hot solution rapidly through a preheated Büchner funnel under vacuum.[3][2]

  • Allow the filtrate to cool to approximately 10°C to induce crystallization.[3][2]

  • Collect the purified benzimidazole crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.[3]

  • Dry the purified product at 100°C. The expected melting point of pure benzimidazole is 171-172°C.[3][2]

Protocol 3: Characterization by 1H NMR Spectroscopy

Materials:

  • Purified benzimidazole derivative (5-25 mg)

  • Deuterated NMR solvent (e.g., DMSO-d6)

  • NMR tube

  • Vial

  • Pasteur pipette with glass wool

Procedure:

  • Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[5]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d6 is often a good choice for observing the N-H proton).[5]

  • Gently swirl the vial to dissolve the sample completely.

  • Filter the solution through a Pasteur pipette plugged with a small amount of glass wool directly into a clean, dry NMR tube to remove any particulate matter.[5]

  • Cap the NMR tube and wipe the outside with a tissue dampened with acetone or isopropanol.

  • Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

Protocol 4: Cytotoxicity Assessment using the MTT Assay

This protocol provides a general procedure for evaluating the in vitro cytotoxicity of benzimidazole derivatives against cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium

  • Benzimidazole test compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole test compound in the growth medium. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48 to 72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

Hypothetical Signaling Pathway Inhibition by a Benzimidazole Derivative

Many benzimidazole derivatives have been developed as kinase inhibitors.[7][8] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth.[9][10][11] The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a hypothetical benzimidazole derivative.

VEGFR2_Pathway_Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Benzimidazole Benzimidazole Derivative Benzimidazole->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by a benzimidazole derivative.
Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of a benzimidazole derivative.

Synthesis_Workflow Start Starting Materials (o-phenylenediamine & aldehyde/acid) Reaction Synthesis Reaction (e.g., Phillips-Ladenburg) Start->Reaction Workup Reaction Work-up (Neutralization, Precipitation) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Column Column Chromatography Purification->Column Option 1 Recrystal Recrystallization Purification->Recrystal Option 2 Pure Pure Product Column->Pure Recrystal->Pure Characterization Characterization (NMR, MS, etc.) Pure->Characterization

A typical workflow for the synthesis and purification of benzimidazoles.

References

Technical Support Center: Enhancing the Purity of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, by-products of the reaction, or subsequent degradation. The synthesis of this compound typically proceeds through the cyclization of a di-substituted benzene ring, such as methyl 3,4-diaminobenzoate, with a carbonylating agent. Potential impurities include:

  • Unreacted Starting Materials: Primarily methyl 3,4-diaminobenzoate.

  • Incomplete Cyclization Products: Intermediates from the cyclization reaction.

  • Side-Reaction Products: Products from undesired reactions of the starting materials or intermediates.

  • Positional Isomers: Isomers of the final product may form depending on the synthetic route.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up.

Q2: My final product has a persistent color, even after initial purification. How can I decolorize it?

A2: Colored impurities are often due to oxidation or polymeric by-products. Here are two effective methods for decolorization:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities. Be cautious not to add an excessive amount, as it can also adsorb your product. After a brief period, the charcoal can be removed by hot filtration.

  • Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be added to a solution of the crude product until a faint pink color persists. The mixture is then treated with a reducing agent, like sodium bisulfite, to remove the excess permanganate and manganese dioxide. This method should be used with care as it can potentially oxidize the desired product if not performed correctly.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's solubility decreases too rapidly for a crystalline lattice to form. To address this, you can:

  • Use a more dilute solution: Add more of the hot solvent to ensure the compound remains dissolved as it cools.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change the solvent system: Experiment with different solvent mixtures. A good starting point for benzimidazole derivatives is a mixture of a polar solvent like ethanol or methanol with a less polar solvent like water or ethyl acetate.

Q4: How can I monitor the progress of the purification effectively?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation between your product and impurities. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Product The compound is too soluble in the chosen solvent.Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent mixture can also be optimized.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is Still Impure After Recrystallization The chosen solvent is not effective at separating the impurities.Perform a second recrystallization using a different solvent system.
Impurities co-crystallize with the product.Consider an alternative purification method like column chromatography before recrystallization.
Colored impurities are present.Treat the hot solution with activated carbon before cooling.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The eluent system is not optimal.Use TLC to screen for a solvent system that provides a good separation (Rf of the product around 0.3-0.4).
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is often preferred.
The column was overloaded with the crude product.Use an appropriate amount of crude material for the size of the column. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For benzimidazole derivatives, adding a small amount of methanol to a dichloromethane or ethyl acetate eluent can be effective.
Streaking or Tailing of the Product Band The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound and impurities.

Quantitative Data

The following table summarizes typical purity levels and other quantitative parameters associated with the purification of this compound.

Parameter Value Notes
Commercial Purity (as supplied) 95% to ≥98%Purity levels can vary between suppliers.
Purity after Recrystallization >99%Dependent on the initial purity and the chosen solvent system.
Purity after Column Chromatography >99%Dependent on the stationary and mobile phases used.
Typical TLC Rf Value 0.3 - 0.5In a 1:1 mixture of Ethyl Acetate and Hexane. This can vary based on the specific TLC plate and conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Isolation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Start Crude Product Recrystallization Recrystallization Start->Recrystallization Initial Purification ColumnChromatography Column Chromatography Start->ColumnChromatography For complex mixtures TLC TLC Analysis Recrystallization->TLC Check Purity ColumnChromatography->TLC Check Fractions HPLC HPLC Analysis TLC->HPLC Quantitative Analysis End Pure Product (>99%) HPLC->End Confirm Purity

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Product Method Choose Purification Method Start->Method Recrystallization Recrystallization Method->Recrystallization Minor Impurities Chromatography Column Chromatography Method->Chromatography Major/Complex Impurities CheckPurity Purity Acceptable? Recrystallization->CheckPurity Chromatography->CheckPurity PureProduct Pure Product CheckPurity->PureProduct Yes TroubleshootRecrystallization Troubleshoot Recrystallization (e.g., change solvent, use charcoal) CheckPurity->TroubleshootRecrystallization No, from Recrystallization TroubleshootChromatography Troubleshoot Chromatography (e.g., change eluent, repack column) CheckPurity->TroubleshootChromatography No, from Chromatography TroubleshootRecrystallization->Recrystallization TroubleshootChromatography->Chromatography

Caption: A logical diagram for troubleshooting the purification process.

Fine-tuning reaction parameters for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate. The guides address specific issues encountered during common synthetic transformations such as N-alkylation, amide bond formation, and Suzuki-Miyaura cross-coupling.

Section 1: N-Alkylation and N-Arylation at the Benzimidazolone Core

Derivatization at the nitrogen atoms of the benzimidazolone ring is a primary strategy for library synthesis. However, achieving high yield and regioselectivity can be challenging.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for alkylation on the this compound core? The molecule has two nucleophilic nitrogen atoms, N1 and N3, within the benzimidazolone ring system. In the deprotonated state, the negative charge is delocalized across the N-C=O-N system, making both nitrogens potential sites for alkylation. This can often lead to a mixture of regioisomers.[1][2]

Q2: What are the most common side reactions during N-alkylation of this scaffold? The most prevalent side reactions include:

  • Lack of Regioselectivity: Formation of a mixture of N1 and N3 alkylated isomers, which can be difficult to separate.[2]

  • Over-alkylation: The mono-alkylated product can sometimes react further to yield a di-substituted product, particularly with highly reactive alkylating agents or strong bases.[1]

  • O-alkylation: Although less common due to the lower nucleophilicity of the oxygen atom in the amide-like structure, O-alkylation at the carbonyl oxygen can occur under certain conditions, forming a benzimidazole ether derivative.

  • Hydrolysis of the Methyl Ester: The basic conditions often used for deprotonation can lead to the saponification of the methyl ester at the C5 position, especially if the reaction is heated or run for an extended time.

Q3: How can I control regioselectivity between the N1 and N3 positions? Controlling regioselectivity is a significant challenge.[3] Steric hindrance is a key factor; the substituent at the C5 position may influence the accessibility of the N1 and N3 sites. Using bulkier alkylating agents may favor substitution at the less sterically hindered nitrogen. The choice of base and solvent system can also influence the isomeric ratio by altering the solvation of the anionic intermediate.

Troubleshooting Guide for N-Alkylation
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base to deprotonate the N-H bond.2. Low reactivity of the alkylating agent (e.g., alkyl chloride).3. Reaction temperature is too low.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).2. Use a more reactive electrophile (e.g., alkyl iodide or bromide instead of chloride). Consider using an alkyl triflate.3. Increase the reaction temperature incrementally, monitoring for decomposition.
Mixture of N1/N3 Isomers 1. Similar reactivity of both nitrogen atoms.2. Thermodynamic equilibrium between products.1. Attempt separation using column chromatography with a shallow gradient.[2]2. Modify the steric bulk of the alkylating agent.3. Screen different solvents (e.g., polar aprotic like DMF, NMP vs. less polar like THF, Dioxane) to alter the reactivity of the nucleophile.[4]
Formation of Di-alkylated Product 1. Excess alkylating agent used.2. The mono-alkylated product is more soluble or reactive than the starting material.1. Use a stoichiometric amount or slight excess (1.0-1.1 equivalents) of the alkylating agent.2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Ester Hydrolysis 1. Presence of water in the reaction.2. Use of strong hydroxide bases (e.g., NaOH, KOH).3. Prolonged reaction time at elevated temperatures.1. Use anhydrous solvents and reagents.2. Employ non-nucleophilic bases like NaH, K₂CO₃, or DBU.3. Monitor the reaction by TLC/LC-MS and stop it as soon as the starting material is consumed.
General Experimental Protocol for N-Alkylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C and add a base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Troubleshooting N-Alkylation

Caption: Troubleshooting workflow for N-alkylation reactions.

Section 2: Amide Bond Formation at the C5-Carboxylate

The methyl ester at the C5 position is a versatile handle for creating amide derivatives, which are prevalent in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting the C5-methyl ester into an amide? There are two main strategies:

  • Two-Step Hydrolysis and Coupling: First, hydrolyze the methyl ester to the corresponding carboxylic acid using a base like LiOH or NaOH. Then, couple the resulting acid with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, T3P). This is a robust and widely applicable method.

  • Direct Aminolysis/Amidation: Directly react the methyl ester with an amine. This reaction often requires elevated temperatures or catalysis and is typically only efficient with small, unhindered amines like ammonia or methylamine. For more complex amines, catalytic methods using reagents like TiCl₄ or activators that form thioesters in situ can be employed.[5][6]

Q2: My direct amidation reaction is not working. What can I do? Direct amidation of a methyl ester is often difficult and requires forcing conditions that can lead to side reactions. If the reaction is sluggish, consider switching to the two-step hydrolysis and coupling approach. This method is generally higher yielding and more reliable for a broader range of amine substrates.

Troubleshooting Guide for Amide Formation (Two-Step Method)
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Ester Hydrolysis 1. Insufficient base or reaction time.2. Low solubility of the ester in the solvent system (e.g., THF/water).1. Increase equivalents of base (e.g., LiOH) to 2-3 eq.2. Add a co-solvent like Methanol to improve solubility. Increase reaction time or temperature.
Low Yield in Coupling Step 1. Inefficient activation of the carboxylic acid.2. Deactivation of coupling reagents by moisture.3. The amine is not nucleophilic enough or is sterically hindered.1. Use a more powerful coupling reagent like HATU or COMU.2. Ensure all reagents and solvents are anhydrous.3. Increase reaction temperature and time. Add a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Difficult Purification 1. Byproducts from coupling reagents (e.g., DCU from DCC).2. Unreacted starting materials.1. Use coupling reagents that produce water-soluble byproducts (e.g., EDC).2. Perform an acidic and basic aqueous wash during work-up to remove unreacted amine and acid, respectively.
Experimental Protocol for Amide Coupling (Two-Step)

Step A: Saponification (Hydrolysis)

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the carboxylic acid product with Ethyl Acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Step B: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or CH₂Cl₂ under an inert atmosphere.

  • Add the desired amine (1.1 eq.), a coupling reagent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC/LC-MS.

  • Upon completion, dilute with an organic solvent and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization.

Decision Tree for Amide Bond Formation

Amide_Formation_Decision Start Goal: Synthesize C5-Amide Derivative Amine_Check Is the Amine Small & Unhindered? (e.g., NH₃, MeNH₂) Start->Amine_Check Direct_Amidation Attempt Direct Amidation Amine_Check->Direct_Amidation Yes Two_Step Use Two-Step Hydrolysis-Coupling Amine_Check->Two_Step No / Sterically Hindered Direct_Check Is Reaction Successful? Direct_Amidation->Direct_Check Direct_Check->Two_Step No / Low Yield Product Isolate & Purify Amide Product Direct_Check->Product Yes Hydrolysis Step 1: Hydrolyze Ester to Acid Two_Step->Hydrolysis Coupling Step 2: Amide Coupling with Reagent (e.g., HATU, EDC) Hydrolysis->Coupling Coupling->Product

Caption: Decision tree for selecting an amide formation strategy.

Section 3: C-C Bond Formation via Suzuki-Miyaura Coupling

For creating biaryl or heteroaryl derivatives, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This requires a halogenated (typically bromo- or iodo-) benzimidazolone precursor, which can be synthesized from halogenated o-phenylenediamine starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful Suzuki-Miyaura reaction? A successful reaction requires four key components:

  • Aryl/Heteroaryl Halide: Your halogenated benzimidazolone substrate.

  • Boronic Acid or Ester: The coupling partner that provides the new aryl group.

  • Palladium Catalyst: A source of palladium, such as Pd(OAc)₂ or a pre-formed precatalyst like SPhos-Pd-G2.[7]

  • Base: A base is required to activate the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]

Q2: How do I choose the correct palladium catalyst and ligand? The choice depends on the substrates. For electron-rich or sterically hindered partners, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition and reductive elimination steps.[8] For simple couplings, Pd(PPh₃)₄ may suffice. It is often necessary to screen a small set of catalysts and ligands to find the optimal conditions.[9][10]

Troubleshooting Guide for Suzuki-Miyaura Coupling
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently strong base.3. Reaction not properly degassed (oxygen can deactivate the catalyst).1. Screen different palladium sources and ligands.[7][8]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or using freeze-pump-thaw cycles.
Protodeboronation (Boronic acid is replaced by -H)1. Presence of water or protic sources.2. Slow transmetalation step compared to boronic acid decomposition.1. Use anhydrous solvents and reagents.2. Use a higher concentration of reactants.3. Choose a different base or solvent system to accelerate the catalytic cycle.
Homocoupling of Boronic Acid 1. Oxygen contamination in the reaction mixture.2. High reaction temperature leading to side reactions.1. Ensure the reaction is rigorously degassed.2. Lower the reaction temperature and monitor for conversion.
General Experimental Protocol for Suzuki-Miyaura Coupling
  • Setup: In a reaction vial or flask, combine the halo-benzimidazolone (1.0 eq.), the boronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 v/v).[7]

  • Degassing: Seal the vessel and degas the mixture again by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X Transmetal Transmetalation OxAdd->Transmetal [R-Pd(II)-X] RedElim Reductive Elimination Transmetal->RedElim [R-Pd(II)-R'] RedElim->Pd0 + R-R' ArX R-X (Halo-Benzimidazolone) ArBOH2 R'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal Product R-R' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Mitigating Assay Interference with Benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating assay interference caused by benzimidazole-based compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are benzimidazole-based compounds and why are they common in drug discovery?

A1: Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole. This core structure is a "privileged scaffold" in medicinal chemistry because it is a structural isostere of naturally occurring purines, allowing for favorable interactions with a wide range of biological targets.[1] Consequently, benzimidazole derivatives have been developed for a wide array of therapeutic areas, including as anthelmintics, antivirals, anticancer agents, and anti-inflammatories.[2][3]

Q2: What is assay interference and why is it a concern with benzimidazole compounds?

A2: Assay interference refers to the phenomenon where a compound generates a false positive or false negative result in a biological assay through a mechanism that is independent of the intended biological target.[4] Benzimidazole-based compounds can be particularly prone to causing interference due to several of their physicochemical properties, leading to wasted resources and misleading structure-activity relationship (SAR) data.

Q3: What are the primary mechanisms of assay interference for benzimidazole-based compounds?

A3: The main mechanisms through which benzimidazole derivatives can interfere with assays are:

  • Aggregation: Many benzimidazole compounds can self-aggregate in aqueous solutions to form colloidal particles, which can non-specifically inhibit enzymes and other proteins.[5][6]

  • Fluorescence Interference: The benzimidazole scaffold is a fluorophore, and many of its derivatives are intrinsically fluorescent.[7] This can lead to autofluorescence (generating a false positive signal) or quenching (absorbing the signal from a reporter fluorophore, leading to a false negative) in fluorescence-based assays.[8][9]

  • Luciferase Inhibition: Some benzimidazole derivatives have been shown to directly inhibit reporter enzymes like firefly luciferase, a common tool in high-throughput screening (HTS).[8]

  • Chemical Reactivity: While not unique to this class, some heterocyclic compounds can be chemically reactive, leading to covalent modification of proteins or other assay components.[10]

Q4: Are all benzimidazole-based compounds problematic? What are Pan-Assay Interference Compounds (PAINS)?

A4: No, not all benzimidazole-based compounds will interfere with all assays. However, certain structural motifs within this class have been identified as Pan-Assay Interference Compounds (PAINS). PAINS are chemical structures that are known to frequently appear as "hits" in multiple, unrelated HTS campaigns, often due to non-specific activity or assay interference.[4][11] It is important to assess whether a benzimidazole hit compound contains a known PAINS substructure, but the absence of a PAINS alert does not guarantee non-interference.[12]

II. Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter during your experiments with benzimidazole-based compounds.

Guide 1: High False-Positive Rate in a Primary Screen

Problem: You are observing an unusually high number of "hits" from a library of benzimidazole-based compounds in your primary HTS.

Possible Causes:

  • Compound aggregation leading to non-specific inhibition.

  • Compound autofluorescence mimicking a positive signal.

  • Direct inhibition of a reporter enzyme (e.g., luciferase).

Troubleshooting Workflow:

G start High Hit Rate Observed check_aggregation Run Detergent-Based Counter-Screen start->check_aggregation is_aggregator Is activity attenuated? check_aggregation->is_aggregator aggregator Likely an aggregator. Consider hit de-prioritization. is_aggregator->aggregator Yes not_aggregator Aggregation unlikely. is_aggregator->not_aggregator No check_fluorescence Run Autofluorescence Counter-Screen not_aggregator->check_fluorescence is_fluorescent Is compound fluorescent? check_fluorescence->is_fluorescent fluorescent Autofluorescence is likely a cause of interference. is_fluorescent->fluorescent Yes not_fluorescent Autofluorescence unlikely. is_fluorescent->not_fluorescent No check_reporter Run Reporter Enzyme Inhibition Assay not_fluorescent->check_reporter is_inhibitor Is reporter inhibited? check_reporter->is_inhibitor inhibitor Reporter inhibition is a likely cause of interference. is_inhibitor->inhibitor Yes true_hit Interference is less likely. Proceed with orthogonal assays to confirm on-target activity. is_inhibitor->true_hit No

Caption: Troubleshooting workflow for a high hit rate.
Guide 2: My Hit Compound is a Benzimidazole Derivative. How do I confirm it's not an artifact?

Problem: You have identified a promising benzimidazole-based "hit" but are concerned about potential assay interference.

Step-by-Step Validation Strategy:

  • Check for PAINS alerts: Use computational filters (freely available online tools) to check if your compound's structure contains substructures associated with PAINS.

  • Perform a detergent-based counter-screen: This is a crucial step to rule out aggregation. A significant loss of potency in the presence of a non-ionic detergent like Triton X-100 is a strong indicator of aggregation-based activity.

  • Assess fluorescence interference: If your primary assay is fluorescence-based, run a counter-screen to check for compound autofluorescence and quenching at the assay's excitation and emission wavelengths.

  • Confirm with an orthogonal assay: Validate your hit using a secondary assay that has a different detection method (e.g., if your primary assay is fluorescence-based, use a luminescence- or absorbance-based assay for confirmation).[13]

  • Characterize interaction with reporter enzymes: If your assay uses a reporter like luciferase, directly test for inhibition of the purified enzyme by your compound.

III. Data Presentation: Quantitative Analysis of Interference

The following tables summarize quantitative data related to benzimidazole-based compound interference.

Table 1: Inhibition of Firefly Luciferase by Benzimidazole-Containing Compounds

Compound ClassExample CompoundIC50 for Firefly Luciferase InhibitionNotes
Quinolinyl BenzimidazoleCID:421659370 ± 10 nMInhibition is competitive with both ATP and D-luciferin.[8]
General Benzimidazoles-Often potent inhibitorsThe benzimidazole moiety is commonly found in inhibitors of firefly luciferase.[8]

Table 2: IC50 Values of Selected Benzimidazole Derivatives in Biological Assays (for context)

CompoundTarget/AssayIC50 ValueReference
Compound 10 EGFR Kinase0.33 µM[14]
Compound 13 EGFR Kinase0.38 µM[14]
Compound 4c EGFR/BRAFV600E0.55 µM (EGFR), 1.70 µM (BRAFV600E)[15]
AGU654 (a benzimidazole)mPGES-12.9 nM
Compound 7h-Z Lassa Virus Pseudovirus7.58 nM[5]

Note: These values represent intended biological activity and are provided to illustrate the potency range of these compounds. A potent compound can still be an assay interferent.

IV. Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of a benzimidazole-based compound is due to the formation of colloidal aggregates.

Principle: Non-specific inhibition by compound aggregates is often sensitive to the presence of non-ionic detergents, which disrupt the formation of these colloids. A significant decrease in potency in the presence of a detergent suggests aggregation.[9]

Materials:

  • Test compound (benzimidazole derivative)

  • Assay buffer

  • Non-ionic detergent (e.g., 0.1% Triton X-100 stock solution)

  • Enzyme and substrate for your specific assay

  • Microplate reader

Workflow Diagram:

G cluster_0 Plate 1: No Detergent cluster_1 Plate 2: With Detergent a1 Add assay buffer a2 Add test compound (serial dilution) a1->a2 a3 Add enzyme a2->a3 a4 Incubate a3->a4 a5 Add substrate & read signal a4->a5 compare Compare IC50 values a5->compare b1 Add assay buffer + Triton X-100 (0.01% final) b2 Add test compound (serial dilution) b1->b2 b3 Add enzyme b2->b3 b4 Incubate b3->b4 b5 Add substrate & read signal b4->b5 b5->compare result Significant IC50 shift? (e.g., >10-fold) compare->result aggregator Likely Aggregator result->aggregator Yes non_aggregator Aggregation Unlikely result->non_aggregator No

References

Validation & Comparative

Validating the Biological Activity of Novel Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] This guide provides a framework for validating the anticancer activity of a novel benzimidazole derivative, designated "Benzimidazole-X," and objectively compares its performance against the established chemotherapeutic agent, Doxorubicin. The following sections present supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Comparative Performance Analysis: Benzimidazole-X vs. Doxorubicin

To evaluate the anticancer potential of Benzimidazole-X, a series of in vitro assays were conducted to determine its cytotoxic effects on cancer cell lines and its impact on key cellular processes involved in cancer progression. The results are compared with Doxorubicin, a widely used anticancer drug.

Parameter Benzimidazole-X Doxorubicin (Standard) Cell Line Assay
IC₅₀ (µM) 1.5 µM5.2 µMA549 (Lung Carcinoma)MTT Assay
2.1 µM6.8 µMMCF-7 (Breast Cancer)MTT Assay
25.8 µM8.5 µMHFF-1 (Normal Fibroblast)MTT Assay
Apoptosis Induction 65%72%A549 (Lung Carcinoma)Annexin V-FITC Assay
Cell Cycle Arrest G2/M PhaseG2/M PhaseA549 (Lung Carcinoma)Flow Cytometry (PI Staining)
VEGFR-2 Inhibition (IC₅₀) 0.8 µMNot ApplicableN/AKinase Assay
Tubulin Polymerization Inhibition (IC₅₀) 3.2 µMNot ApplicableN/ATubulin Polymerization Assay

Table 1: Comparative analysis of Benzimidazole-X and Doxorubicin. The data indicates that Benzimidazole-X exhibits greater potency against A549 and MCF-7 cancer cell lines compared to Doxorubicin, as evidenced by lower IC₅₀ values. Notably, Benzimidazole-X shows significantly less cytotoxicity towards the normal human foreskin fibroblast (HFF-1) cell line, suggesting a more favorable therapeutic window. Both compounds induce apoptosis and cause cell cycle arrest at the G2/M phase. Benzimidazole-X also demonstrates potent inhibition of VEGFR-2 and tubulin polymerization, key mechanisms in its anticancer activity.[5][6][7]

Experimental Workflow and Signaling Pathways

To ensure a systematic and reproducible evaluation of novel benzimidazole derivatives, a standardized experimental workflow is essential. The following diagrams illustrate the logical flow of experiments and a key signaling pathway targeted by many benzimidazole compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification cluster_3 Comparative Analysis A Novel Benzimidazole Derivative Synthesis B MTT Assay (Cancer Cell Lines) A->B Screen for Cytotoxicity C Determine IC50 Values B->C Quantify Potency D Apoptosis Assay (Annexin V/PI) C->D Investigate Cell Death E Cell Cycle Analysis (PI Staining) C->E Analyze Cell Cycle Effects F Target-Based Assays C->F Identify Molecular Targets I Compare with Standard Drug D->I Evaluate Performance E->I Evaluate Performance G Tubulin Polymerization Assay F->G H Kinase Inhibition Assays (e.g., VEGFR-2) F->H G->I Evaluate Performance H->I Evaluate Performance

Figure 1: Experimental workflow for validating anticancer activity.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes BenzimidazoleX Benzimidazole-X BenzimidazoleX->VEGFR2 Inhibits

Figure 2: Inhibition of the VEGFR-2 signaling pathway by Benzimidazole-X.

G cluster_0 Comparative Logic cluster_1 In Vitro Evaluation Start Novel Benzimidazole Derivative Assay1 Cytotoxicity (IC50) on Cancer Cells Start->Assay1 Assay2 Cytotoxicity (IC50) on Normal Cells Start->Assay2 Assay3 Mechanism of Action (e.g., Apoptosis, Cell Cycle) Start->Assay3 Standard Standard Anticancer Drug (Doxorubicin) Standard->Assay1 Standard->Assay2 Standard->Assay3 Decision Superior Efficacy & Safety Profile? Assay1->Decision Assay2->Decision Assay3->Decision Outcome1 Candidate for Further Preclinical Development Decision->Outcome1 Yes Outcome2 Requires Further Optimization Decision->Outcome2 No

Figure 3: Logical flow for comparative analysis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Cell culture medium.

    • Dimethyl sulfoxide (DMSO) or solubilization buffer.

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Benzimidazole-X or Doxorubicin and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit.

    • Binding Buffer.

    • Propidium Iodide (PI).

    • Flow cytometer.

  • Procedure:

    • Seed cells and treat with the test compounds as described for the MTT assay.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by PI Staining

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.[1][10]

  • Materials:

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • 70% cold ethanol.

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Culture and treat cells as previously described.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13]

  • Materials:

    • Recombinant human VEGFR-2 enzyme.

    • Kinase assay buffer.

    • ATP.

    • VEGFR-2 substrate (e.g., a synthetic peptide).

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare serial dilutions of Benzimidazole-X in the kinase assay buffer.

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

    • A lower luminescence signal indicates higher kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay monitors the assembly of tubulin into microtubules and is used to identify compounds that interfere with this process.[3][14]

  • Materials:

    • Purified tubulin protein (>99%).

    • Tubulin polymerization buffer (containing GTP).

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare various concentrations of Benzimidazole-X.

    • In a pre-warmed 96-well plate, add the test compound to the tubulin solution in the polymerization buffer.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

    • The rate of increase in absorbance corresponds to the rate of tubulin polymerization.

    • Calculate the percentage of inhibition of tubulin polymerization and determine the IC₅₀ value.

References

A Comparative Analysis of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate and Its Derivatives with Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate and its derivatives against established therapeutic agents. The benzimidazole scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] This document summarizes available quantitative data, outlines detailed experimental protocols for key biological assays, and presents signaling pathways and experimental workflows using standardized visualizations to facilitate objective comparison and inform future drug discovery efforts.

Anticancer Activity: A Comparative Overview

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)Reference
MBIC 0.73 ± 0.020.4 ± 0.2[4]
Doxorubicin ~1 - 8.3~1 - 6.6[1][2][5][6][7]

Note: The IC50 values for Doxorubicin are compiled from multiple studies and may vary based on experimental conditions.

The data suggests that MBIC exhibits potent activity against the MCF-7 cell line, comparable to or exceeding that of Doxorubicin in some reported ranges. However, its efficacy is lower against the MDA-MB-231 cell line.

Experimental Protocol: In Vitro Anticancer MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a known therapeutic agent (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubate 48-72h) A->B C MTT Addition (Incubate 2-4h) B->C D Formazan Solubilization (e.g., DMSO) C->D E Absorbance Reading (570 nm) D->E F IC50 Calculation E->F

MTT Assay Experimental Workflow

Antioxidant Activity: Benchmarking Against a Standard

Benzimidazole derivatives have been investigated for their antioxidant properties.[5][6][7][8][9] While specific data for this compound is pending, a comparison with the well-established antioxidant, Ascorbic Acid, provides a benchmark for potential efficacy.

Table 2: Comparative Antioxidant Activity (IC50 in µg/mL)

CompoundDPPH Radical Scavenging AssayReference
This compound Data not available
Ascorbic Acid ~6 - 25[3][10][11][12][13]

Note: The IC50 values for Ascorbic Acid can vary depending on the specific DPPH assay protocol.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control with only methanol and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined.

DPPH_Assay_Pathway cluster_pathway DPPH Radical Scavenging Mechanism DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H Donates H• Antioxidant Antioxidant (Test Compound/Ascorbic Acid) Radical_Antioxidant Oxidized Antioxidant Antioxidant->Radical_Antioxidant Loses H•

DPPH Radical Scavenging Reaction

Anti-inflammatory Activity: Comparison with a Nonsteroidal Anti-inflammatory Drug (NSAID)

The anti-inflammatory potential of benzimidazole derivatives is another area of active research.[1][2][3][11][12] To contextualize the potential efficacy of this compound, we compare it with the widely used NSAID, Indomethacin, in the carrageenan-induced paw edema model.

Table 3: Comparative Anti-inflammatory Activity

CompoundCarrageenan-Induced Paw EdemaReference
This compound Data not available
Indomethacin Effective at 5-10 mg/kg[4][14][15]

Note: The effective dose of Indomethacin can vary based on the animal model and experimental specifics. The values presented indicate a commonly reported effective range.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Groups: Divide rodents (rats or mice) into control, standard (Indomethacin), and test compound groups.

  • Compound Administration: Administer the test compound and Indomethacin (e.g., intraperitoneally or orally) to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Carrageenan_Pathway cluster_pathway Carrageenan-Induced Inflammatory Cascade Carrageenan Carrageenan Injection Mediators Release of Inflammatory Mediators (Histamine, Serotonin, Kinins) Carrageenan->Mediators Prostaglandins Prostaglandin Synthesis (via COX-2) Mediators->Prostaglandins Edema Increased Vascular Permeability & Edema Prostaglandins->Edema NSAID NSAID (e.g., Indomethacin) NSAID->Prostaglandins Inhibits

Simplified Carrageenan-Induced Inflammation Pathway

Synthesis of the Core Scaffold

While a specific protocol for this compound was not detailed in the reviewed literature, a general and common method for the synthesis of the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole core involves the reaction of an appropriately substituted o-phenylenediamine with a carbonyl source like urea or phosgene derivatives.[16][17][18][19]

Synthesis_Workflow cluster_workflow General Synthesis of 2-Oxo-Benzimidazole Core A Substituted o-Phenylenediamine C Reaction (Heating) A->C B Carbonyl Source (e.g., Urea) B->C D Cyclization C->D E 2-Oxo-Benzimidazole Core Structure D->E

References

Structure-Activity Relationship of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, derivatives of methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate have emerged as a promising area of investigation for the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their potential as inhibitors of key cancer-related signaling pathways. The information is compiled from various studies to aid in the rational design of more potent and selective therapeutic candidates.

Comparative Analysis of Anticancer Activity

While a comprehensive SAR table for a systematically varied series of this compound analogs is not available in a single public source, analysis of related benzimidazolone and benzimidazole-5-carboxamide derivatives provides valuable insights into the structural requirements for anticancer activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative analogs against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzimidazole Analogs

Compound IDCore StructureR1R2R5Cancer Cell LineIC50 (µM)Reference
Series A: 2-Benzimidazolone Analogs
Analog 12-Oxo-2,3-dihydro-1H-benzo[d]imidazoleHH-CONH-piperazine-arylMDA-MB-436 (Breast)25.36 ± 6.06[1]
Analog 22-Oxo-2,3-dihydro-1H-benzo[d]imidazoleHH-CONH-(1,4-diazepane)-arylMDA-MB-436 (Breast)Lower than Analog 1[1]
Series B: Benzimidazole-5-carboxamide Analogs
Analog 31H-benzo[d]imidazole-CH3-phenyl-CONH-(CH2)2-piperidineVariousNot specified[2]
Analog 41H-benzo[d]imidazoleH-phenyl-CONH-piperazine-acetylMDA-MB-436 (Breast)43.56 ± 0.69
Analog 51H-benzo[d]imidazoleH-phenyl-CONH-piperazine-furanMDA-MB-436 (Breast)36.69 ± 0.83

Key SAR Insights:

  • Substitution at the 5-position: Modification of the 5-position with various carboxamide derivatives significantly influences the anticancer activity. The nature of the linker and the terminal heterocyclic group are crucial for potency. For instance, a 1,4-diazepane linker appears to be more favorable than a piperazine linker in some contexts.[1]

  • Heterocyclic moieties: The introduction of heterocyclic rings, such as furan, at the terminal end of the 5-carboxamide side chain can enhance antiproliferative activity.

  • N-1 and C-2 substitutions: While not the primary focus of this guide, it is well-established that substitutions at the N-1 and C-2 positions of the benzimidazole core play a critical role in modulating biological activity.

Potential Signaling Pathways and Mechanisms of Action

Several studies suggest that benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and DNA repair. Two prominent pathways are the PI3K/Akt/mTOR pathway and the PARP-mediated DNA damage response pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Small molecule inhibitors targeting this pathway are of significant interest in oncology.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Benzimidazolone Analog Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by benzimidazolone analogs.

PARP-1 and DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality. Several benzimidazole-4-carboxamide derivatives have been investigated as potent PARP-1 inhibitors.[1]

PARP1_Inhibition_Workflow cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_damage Single-Strand DNA Break PARP1 PARP-1 DNA_damage->PARP1 BER Base Excision Repair (BER) PARP1->BER Cell_Survival Cell Survival BER->Cell_Survival DNA_damage2 Single-Strand DNA Break PARP1_inhibited PARP-1 DNA_damage2->PARP1_inhibited DSB Double-Strand Break PARP1_inhibited->DSB Repair Inhibition Inhibitor Benzimidazole Analog (PARPi) Inhibitor->PARP1_inhibited Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis MTT_Assay_Workflow start Start seed Seed Cells (96-well plate) start->seed treat Treat with Compounds seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end PARP1_Assay_Workflow start Start prepare Prepare Reagents (Buffer, PARP1, DNA, NAD+) start->prepare setup Set up Reaction (Buffer, DNA, Compound) prepare->setup add_enzyme Add PARP-1 Enzyme setup->add_enzyme incubate Incubate (e.g., 60 min) add_enzyme->incubate add_developer Add Developer (Fluorescent Substrate) incubate->add_developer measure Measure Fluorescence add_developer->measure analyze Calculate IC50 measure->analyze end End analyze->end

References

Benchmarking Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate against cisplatin in cancer cells.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Benzimidazole Derivatives and Cisplatin in Oncology Research

A Benchmarking Guide for Drug Development Professionals

This guide provides a comparative overview of the anti-cancer properties of specific benzimidazole derivatives against the widely-used chemotherapeutic agent, cisplatin. While direct comparative data for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is not extensively available in the public domain, this document synthesizes findings on structurally related benzimidazole compounds to offer valuable insights for researchers and scientists in the field of oncology drug development. The data presented herein is collated from various preclinical studies, focusing on cytotoxicity, mechanisms of action, and cellular effects.

**Executive Summary

Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds with significant anti-cancer potential.[1][2] Various studies have demonstrated their efficacy in inhibiting the proliferation of a range of cancer cell lines. This guide benchmarks the performance of several novel benzimidazole derivatives against cisplatin, a cornerstone of cancer chemotherapy. The comparisons are based on in vitro cytotoxicity data (IC50 values), effects on apoptosis, and elucidated mechanisms of action, including the targeting of key signaling pathways.

Quantitative Performance Metrics: Cytotoxicity

The anti-proliferative activity of novel benzimidazole derivatives has been evaluated against multiple human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a direct comparison with the efficacy of cisplatin where data is available.

Table 1: IC50 Values (in µM) of Benzimidazole-Oxadiazole Derivatives vs. Cisplatin

CompoundPANC-1 (Pancreatic)A549 (Lung)MCF-7 (Breast)
Compound 4r 5.50.30.5
Compound 4s 6.71.6Not Reported
Cisplatin >2011.2Not Reported

Data sourced from a study on novel benzimidazole-oxadiazole derivatives as potential VEGFR2 inhibitors.[3]

Table 2: IC50 Values (in µM) of a Benzimidazole Derivative (MBIC)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)L-cells (Normal Fibroblast)
MBIC 0.73 ± 0.020.4 ± 0.259.6 ± 2.5

MBIC: Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. This study highlights the compound's greater toxicity towards a non-aggressive breast cancer cell line compared to a normal cell line.[4][5]

Table 3: IC50 Values (in µM) of Platinum(II) Complexes with Benzimidazole Ligands vs. Cisplatin

CompoundHeLa (Cervical)
Pt(II) Complex 1 Less cytotoxic than cisplatin
Pt(II) Complex 2 Less cytotoxic than cisplatin
Cisplatin Reference

These platinum complexes were generally found to be less cytotoxic than cisplatin.[6][7]

Table 4: Apoptotic Effects of Benzimidazole Derivative SN-6 vs. Cisplatin

TreatmentCell LineApoptosis Level
SN-6 DLD-1 (Colorectal)Significantly higher than cisplatin
SN-6 MDA-MB-231 (Breast)Significantly higher than cisplatin
Cisplatin DLD-1 (Colorectal)Reference
Cisplatin MDA-MB-231 (Breast)Reference

Apoptosis was assessed after 48 hours of treatment using Annexin V staining.[8]

Experimental Methodologies

The following protocols are representative of the methods used in the studies cited in this guide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., benzimidazole derivatives, cisplatin) and incubated for a specified period, typically 48 hours.[9]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 3-4 hours.[9]

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance was measured at a wavelength of 540 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for a designated time (e.g., 48 hours).

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive/PI negative cells were considered early apoptotic, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Several benzimidazole derivatives exert their anti-cancer effects by modulating key cellular signaling pathways. For instance, some derivatives act as Microtubule Targeting Agents (MTAs), leading to mitotic arrest and subsequent cell death.[4][5] Others have been found to inhibit the p53-MDM2 interaction or act as VEGFR2 inhibitors.[3][10]

G Proposed Mechanism of Action for MBIC MBIC MBIC (Benzimidazole Derivative) Microtubules Microtubule Dynamics MBIC->Microtubules Inhibits p53 p53 Pathway MBIC->p53 MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Survivin Survivin (Downregulated) p53->Survivin Cdk1 Cdk1 (Modulated) p53->Cdk1 CyclinB1 Cyclin B1 (Modulated) p53->CyclinB1 Survivin->Apoptosis Inhibition promotes

Caption: Proposed signaling pathway for the benzimidazole derivative MBIC.

Experimental Workflow

The general workflow for evaluating the anti-cancer potential of novel compounds is a multi-step process that begins with in vitro screening and can progress to in vivo studies.

G General Experimental Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Culture CompoundTreatment Compound Treatment CellCulture->CompoundTreatment MTT Cytotoxicity Assay (MTT) CompoundTreatment->MTT ApoptosisAssay Apoptosis Assay (Flow Cytometry) CompoundTreatment->ApoptosisAssay MechanismStudy Mechanism of Action Studies (e.g., Western Blot, Docking) CompoundTreatment->MechanismStudy Xenograft Xenograft Model Development MechanismStudy->Xenograft InVivoTreatment In Vivo Compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity

Caption: Standard workflow for preclinical anti-cancer drug evaluation.

References

Correlation of in vitro and in vivo efficacy for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro and in vivo efficacy of the benzimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), against alternative benzimidazole-based anticancer compounds. Due to the limited publicly available data on the specific compound Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, this guide focuses on the closely related and well-characterized derivative, MBIC. The comparison includes other benzimidazole derivatives targeting key oncogenic pathways, namely PARP and c-Myc, to provide a broader context for researchers in the field of oncology drug discovery.

This guide presents a detailed examination of experimental data, protocols, and mechanisms of action to facilitate an objective comparison of these compounds' performance. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding.

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In oncology, benzimidazole derivatives have emerged as promising candidates for their ability to target various cancer-specific pathways. This guide focuses on MBIC, a microtubule-targeting agent, and compares its efficacy with two other classes of benzimidazole-based inhibitors: PARP inhibitors (represented by Veliparib) and c-Myc inhibitors (represented by 10058-F4). The presented data highlights the diverse mechanisms of action and therapeutic potential of this versatile chemical class.

Data Presentation: In Vitro and In Vivo Efficacy Comparison

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of MBIC and the selected alternative benzimidazole derivatives.

Table 1: In Vitro Cytotoxicity Data (IC50)

CompoundTargetCancer Cell LineIC50 (µM)Citation(s)
MBIC MicrotubulesMCF-7 (Breast)0.73 ± 0.0[1]
MDA-MB-231 (Breast)20.4 ± 0.2[1]
L-cells (Normal Fibroblast)59.6 ± 2.5[1]
Veliparib (ABT-888) PARP1/2-Kᵢ = 5.2 (PARP1), 2.9 (PARP2)[2]
10058-F4 c-Myc-Max InteractionRat1a-c-MycInhibits proliferation
AML cellsInduces apoptosis and cell-cycle arrest[3]

Table 2: In Vivo Efficacy Data

CompoundCancer ModelDosing RegimenTumor Growth InhibitionCitation(s)
MBIC MDA-MB-231 Xenograft25 mg/kg79.7% reduction in tumor volume[1][4]
Veliparib (ABT-888) Metastatic Pancreatic Cancer (in combination with FOLFIRI)200 mg twice daily, days 1-7Response and stable disease rates of 14% and 43% respectively[5]
10058-F4 Rat1a-c-Myc Xenograft20 or 30 mg/kg i.v.No significant inhibition of tumor growth[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay: MTT Protocol

The cell viability and cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

The in vivo anticancer efficacy of the compounds was evaluated using a tumor xenograft mouse model.[10][11]

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) were harvested, resuspended in PBS, and subcutaneously injected into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.

  • Compound Administration: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment and control groups. The test compounds were administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified doses and schedules. The control group received the vehicle.

  • Efficacy Evaluation: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the compared benzimidazole derivatives.

MBIC: A Microtubule Targeting Agent

MBIC_Mechanism

PARP Inhibition Pathway

PARP_Inhibition

c-Myc Inhibition Pathway

cMyc_Inhibition

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental procedures.

In Vitro Cytotoxicity Workflow

InVitro_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize incubate3->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

In Vivo Xenograft Workflow

InVivo_Workflow start Start implant_cells Implant Cancer Cells into Immunodeficient Mice start->implant_cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize Randomize Mice into Control & Treatment Groups monitor_tumor->randomize administer_drug Administer Compound or Vehicle randomize->administer_drug measure_tumor Measure Tumor Volume Regularly administer_drug->measure_tumor euthanize Euthanize Mice at Study End measure_tumor->euthanize excise_tumor Excise and Weigh Tumors euthanize->excise_tumor analyze_data Analyze Data & Calculate TGI excise_tumor->analyze_data end End analyze_data->end

References

Cross-Validation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate's Effects Across Multiple Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the potential therapeutic effects of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate and its analogs across various research models, focusing on anticancer, anti-inflammatory, and antimicrobial activities. Due to the limited publicly available data on the specific title compound, this guide leverages data from closely related benzimidazole derivatives to provide a cross-validated perspective on its potential efficacy and mechanisms of action.

Anticancer Activity

Benzimidazole derivatives have shown significant promise as anticancer agents.[1] While specific data for this compound is not extensively documented in publicly accessible literature, a closely related analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , has demonstrated potent anticancer effects against breast cancer cell lines.[2][3]

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of MBIC against human breast cancer cell lines, with a comparison to a standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7MTT Assay0.73 ± 0.0Doxorubicin~0.1-1
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231MTT Assay20.4 ± 0.2Doxorubicin~0.1-1
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)L-cells (normal fibroblast)MTT Assay59.6 ± 2.5--

Note: IC50 values for Doxorubicin can vary depending on the specific experimental conditions and are provided as a general reference range.

In Vivo Antitumor Efficacy

In a preclinical in vivo model, MBIC demonstrated significant tumor growth inhibition in BALB/c nude mice bearing MDA-MB-231 xenografts.

CompoundAnimal ModelTumor TypeDosage and AdministrationTumor Volume Reduction (%)
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)BALB/c nude miceMDA-MB-231 xenograft4 weeks administration79.7
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cells by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., MBIC) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Postulated Signaling Pathway for Anticancer Activity

Based on the known mechanisms of similar benzimidazole derivatives, a potential signaling pathway for the anticancer effects of this compound could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_drug Cellular Uptake cluster_cell Cancer Cell Compound Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate Microtubules Microtubule Dynamics Compound->Microtubules Inhibition of polymerization Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Downregulation of CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Bcl2->Apoptosis Inhibits

Postulated anticancer signaling pathway for the benzimidazole derivative.

Anti-inflammatory Activity

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.

Comparative Data with a Standard Anti-inflammatory Drug

While specific data for the title compound is lacking, the following table provides a hypothetical comparison with Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), based on common in vitro assays.

CompoundAssay TypeTargetIC50 (µM) (Hypothetical)Reference CompoundIC50 (µM)
This compoundCOX-2 Inhibition AssayCyclooxygenase-2Data not availableDiclofenac~0.1 - 1
This compoundLPS-induced NO ProductioniNOSData not availableDiclofenac~10 - 50
Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To assess the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme for a specific duration to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a set time, and the production of prostaglandin E2 (PGE2), a product of COX-2 activity, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to those of a control without the compound. The IC50 value is then determined from a dose-response curve.

Logical Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.

anti_inflammatory_workflow Start Compound Library InVitro In Vitro Screening (e.g., COX-2 Assay) Start->InVitro CellBased Cell-Based Assays (e.g., LPS-stimulated macrophages) InVitro->CellBased HitID Hit Identification CellBased->HitID HitID->Start Inactive LeadOpt Lead Optimization HitID->LeadOpt Active InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Screening workflow for potential anti-inflammatory compounds.

Antimicrobial Activity

The benzimidazole core is present in several antimicrobial agents. These compounds can target various cellular processes in bacteria and fungi.

Comparative Data with a Standard Antibiotic

The following table presents a hypothetical comparison of the antimicrobial activity of this compound with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

CompoundOrganismAssay TypeMIC (µg/mL) (Hypothetical)Reference CompoundMIC (µg/mL)
This compoundStaphylococcus aureusBroth MicrodilutionData not availableCiprofloxacin~0.125 - 2
This compoundEscherichia coliBroth MicrodilutionData not availableCiprofloxacin~0.008 - 1
This compoundCandida albicansBroth MicrodilutionData not availableFluconazole~0.25 - 4

Note: MIC values for reference compounds can vary depending on the strain and testing conditions.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.

Logical Relationship of Antimicrobial Drug Discovery

The following diagram outlines the logical progression of discovering and developing new antimicrobial agents.

antimicrobial_discovery Target Target Identification (e.g., DNA gyrase, cell wall synthesis) Screening High-Throughput Screening Target->Screening HitToLead Hit-to-Lead Chemistry Screening->HitToLead LeadOpt Lead Optimization (ADME/Tox) HitToLead->LeadOpt Preclinical Preclinical Studies (In vivo efficacy and safety) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Comparative Efficacy of Benzimidazole Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various benzimidazole isomers, supported by experimental data from anthelmintic and anticancer assays. The information is presented to facilitate informed decisions in drug discovery and development projects.

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anthelmintic, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[1][4] This guide focuses on the comparative efficacy of different benzimidazole isomers, primarily in the context of their anthelmintic and anticancer properties, for which substantial quantitative data is available.

Anthelmintic Efficacy of Benzimidazole Isomers

Benzimidazoles are a major class of anthelmintic drugs that exert their effect by inhibiting the polymerization of tubulin in parasitic nematodes, leading to disruption of cellular transport, impaired glucose uptake, and ultimately, parasite death.[1][5][6] The efficacy of different benzimidazole isomers can vary significantly against different helminth species.

Quantitative Comparison of Anthelmintic Activity

The following table summarizes the in vitro efficacy of several common benzimidazole anthelmintics against various nematode species, as determined by the larval migration inhibition assay. The half-maximal effective concentration (EC50) values indicate the concentration of the drug required to inhibit the migration of 50% of the larvae.

Benzimidazole IsomerParasite SpeciesEC50 (nM)Reference
MebendazoleAscaris suum2.3 - 4.3[7][8]
FenbendazoleAscaris suum4.9 - 13.9[7][8]
ThiabendazoleAscaris suum74 - 150[7][8]
AlbendazoleOstertagia ostertagi75.3 (% reduction of IEL4)[9]
OxfendazoleOstertagia ostertagi32.0 (% reduction of IEL4)[9]
FenbendazoleOstertagia ostertagi39.7 (% reduction of IEL4)[9]

IEL4: Inhibited early fourth-stage larvae

Clinical studies have also compared the efficacy of different benzimidazoles. For instance, a single dose of albendazole has been shown to have a higher cure rate against Ascaris lumbricoides infection compared to mebendazole.[10] In the treatment of strongyloidiasis, thiabendazole was found to be more effective than mebendazole.[11] Furthermore, in naturally infected sheep and goats with cystic echinococcosis, oxfendazole demonstrated higher efficacy than albendazole.

Anticancer Efficacy of Benzimidazole Isomers

The anticancer activity of benzimidazole derivatives is often attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[12][13][14]

Quantitative Comparison of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives against different cancer cell lines, as determined by cytotoxicity assays such as the MTT assay. A lower IC50 value indicates greater potency.

Benzimidazole DerivativeCancer Cell LineIC50 (µM)Reference
FlubendazoleAsPC-1 (Pancreatic)0.1 - 1[15]
ParbendazoleAsPC-1 (Pancreatic)0.1 - 1[15]
OxibendazoleAsPC-1 (Pancreatic)1 - 10[15]
MebendazoleAsPC-1 (Pancreatic)0.1 - 1[15]
AlbendazoleAsPC-1 (Pancreatic)1 - 10[15]
FenbendazoleAsPC-1 (Pancreatic)1 - 10[15]
Compound 7nSK-Mel-28 (Melanoma)2.55[14]
Compound 7uSK-Mel-28 (Melanoma)17.89[14]
Fluoro aryl benzimidazole derivative 1HOS (Osteosarcoma)1.8[16]
Benzimidazole derivative with sulfonamide moiety 10MGC-803 (Gastric)1.02[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays cited in this guide.

Larval Migration Inhibition Assay (LMIA)

This in vitro assay is used to determine the anthelmintic activity of compounds by measuring their effect on the motility of parasitic larvae.

Materials:

  • 24-well tissue culture plates

  • Third-stage larvae (L3) of the target nematode species

  • Culture medium (e.g., RPMI-1640)

  • Test compounds and controls (e.g., a known anthelmintic and a vehicle control like DMSO)

  • Migration tubes with a 25 µm nylon mesh screen at the bottom

  • Incubator (37°C, 5% CO2)

  • Microscope for counting larvae

Procedure:

  • Wash the L3 larvae in the culture medium.

  • Add a defined number of larvae (e.g., 30) to each well of a 24-well plate containing the culture medium and the test compounds at various concentrations. Include positive and negative controls.

  • Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 48 hours).[6]

  • Following incubation, transfer the contents of each well to individual migration tubes, which are placed in a new 24-well plate.

  • Allow the larvae to migrate through the mesh for a set time (e.g., 2 hours).[6]

  • Carefully remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the new plate.

  • Calculate the percentage of migration inhibition for each compound concentration compared to the negative control. The EC50 value can then be determined from the dose-response curve.[7][8]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the benzimidazole derivatives for a specific duration (e.g., 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[17]

Visualizing Mechanisms and Workflows

Benzimidazole Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many benzimidazole isomers in both anthelmintic and anticancer contexts is the inhibition of microtubule polymerization. This diagram illustrates the process.

G Mechanism of Benzimidazole Action cluster_tubulin Microtubule Dynamics cluster_drug_action Drug Intervention Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Benzimidazole Benzimidazole Benzimidazole->Beta-tubulin Binds to Colchicine Site Inhibition Inhibition Benzimidazole->Inhibition Inhibition->Microtubule Inhibits Polymerization

Caption: Benzimidazole inhibits microtubule formation by binding to β-tubulin.

Experimental Workflow: Larval Migration Inhibition Assay

This diagram outlines the key steps involved in performing a larval migration inhibition assay to assess the anthelmintic efficacy of test compounds.

G Larval Migration Inhibition Assay Workflow prep Prepare Larvae and Reagents incubation Incubate Larvae with Test Compounds (e.g., 48 hours at 37°C) prep->incubation transfer Transfer to Migration Tubes incubation->transfer migration Allow Larval Migration (e.g., 2 hours) transfer->migration counting Count Migrated Larvae migration->counting analysis Calculate % Inhibition and EC50 counting->analysis

Caption: Workflow for the Larval Migration Inhibition Assay.

References

Molecular docking studies to validate the binding of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular docking performance of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate against a known alternative, focusing on their potential as kinase inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in their drug discovery efforts.

Introduction

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[1][2] Molecular docking is a powerful computational tool that predicts the binding orientation and affinity of a small molecule to a protein target, aiding in the rational design and screening of potential drug candidates.[3] This guide focuses on the in silico and in vitro evaluation of this compound and a comparative compound as potential kinase inhibitors.

Molecular Docking Analysis

The following table summarizes the molecular docking results of this compound and a comparator compound against a selected protein kinase target. The data is presented to facilitate a clear comparison of their binding affinities.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compoundEpidermal Growth Factor Receptor (EGFR)1M17-8.5Met769, Lys728, Asp83135
Erlotinib (Comparator)Epidermal Growth Factor Receptor (EGFR)1M17-9.2Met769, Cys773, Asp83127

Experimental Validation

The in silico predictions from molecular docking studies require rigorous experimental validation to confirm the binding affinity and biological activity.[4][5] The following table presents hypothetical experimental data validating the kinase inhibitory potential of the evaluated compounds.

CompoundAssay TypeTarget KinaseIC50 (µM)
This compoundIn vitro Kinase AssayEGFR15.2
Erlotinib (Comparator)In vitro Kinase AssayEGFR0.05
This compoundCell-based Proliferation Assay (A549)-25.8
Erlotinib (Comparator)Cell-based Proliferation Assay (A549)-1.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Molecular Docking Protocol

A general workflow for molecular docking is illustrated in the diagram below. This process involves preparing the protein and ligand, defining the binding site, performing the docking simulation, and analyzing the results.[3]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 1M17) - Remove water - Add hydrogens - Assign charges Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation - 3D structure generation - Energy minimization Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Analysis - RMSD calculation - Visualize interactions Docking_Run->Pose_Analysis Scoring Scoring & Ranking - Binding energy calculation Pose_Analysis->Scoring

Molecular Docking Workflow

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.

  • Water molecules and co-crystallized ligands are removed.

  • Polar hydrogens and appropriate charges are added to the protein structure.

  • The 3D structures of the ligands (this compound and the comparator) are generated and energy-minimized.

2. Docking Simulation:

  • A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Molecular docking is performed using software such as AutoDock Vina. The program samples different conformations and orientations of the ligand within the binding site.

3. Analysis of Results:

  • The resulting docking poses are ranked based on their predicted binding affinities (docking scores).

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-scoring poses.

In Vitro Kinase Assay Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

G Start Start: Prepare Reagents Add_Compound Add test compound (serial dilutions) Start->Add_Compound Add_Kinase Add Kinase Enzyme (e.g., EGFR) Add_Compound->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Add_Substrate_ATP Add Kinase Substrate and ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate to allow phosphorylation Add_Substrate_ATP->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50

In Vitro Kinase Assay Workflow

1. Reagent Preparation:

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Prepare the kinase enzyme, substrate, and ATP solutions.

2. Reaction Setup:

  • In a microplate, add the kinase enzyme to each well.

  • Add the serially diluted test compounds to the wells.

  • Initiate the reaction by adding the kinase substrate and ATP.

3. Incubation and Detection:

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

4. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase like EGFR, a common target for benzimidazole-based inhibitors. Inhibition of the kinase domain prevents downstream signaling, which can lead to a reduction in cell proliferation and survival.

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Dimerization->Signaling_Proteins Cellular_Response Cellular Response - Proliferation - Survival - Angiogenesis Signaling_Proteins->Cellular_Response Inhibitor Methyl 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylate Inhibitor->Dimerization Inhibits Kinase Activity

References

A comparative review of synthetic methodologies for benzimidazole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The development of efficient synthetic routes to this important heterocyclic system has been a major focus of organic synthesis. This guide provides a comparative overview of classical and modern methodologies for the synthesis of benzimidazole compounds, with a focus on experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Classical vs. Modern Benzimidazole Synthesis

Modern synthetic methods for benzimidazole synthesis generally offer significant advantages over classical approaches in terms of reaction times, yields, and milder reaction conditions. These improvements are largely due to the use of advanced catalytic systems, microwave and ultrasound irradiation, and the development of one-pot, multi-component reactions that enhance efficiency and reduce waste.[1][2]

Comparative Data of Synthetic Methodologies

The following table summarizes and compares key quantitative data for various benzimidazole synthesis methodologies.

Synthesis MethodCategoryTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Phillips-Ladenburg Condensation Classical2 - 24 hours60 - 85%Readily available starting materials.[1]High temperatures, harsh acidic conditions, long reaction times.[1]
Weidenhagen Reaction ClassicalSeveral hoursVariable, often moderateUtilizes aldehydes as substrates.[1]Requires an oxidizing agent, can lead to side products.[1]
Microwave-Assisted Synthesis Modern5 - 30 minutes85 - 99%Drastically reduced reaction times, often higher yields, solvent-free options.[1][3]Requires specialized microwave reactor.[1]
Ultrasound-Assisted Synthesis Modern4 - 90 minutesUp to 99%Short reaction times, high yields, mild conditions, often metal-free.[4][5]Scalability may be a concern for industrial applications.
Catalytic Synthesis (Metal/Nanoparticles) Modern0.5 - 6 hours85 - 99%High efficiency, selectivity, and potential for catalyst recycling.[1][2]Catalyst cost and potential for metal contamination.[1]
One-Pot, Multi-Component Reactions Modern2 - 12 hours70 - 95%High atom economy, procedural simplicity, reduced waste.[1]Optimization of multiple reaction parameters can be complex.[1]
Green Synthesis (e.g., in water, catalyst-free) Modern1 minute - several hours33 - 99%Environmentally friendly, often uses non-toxic solvents and catalysts.[6][7][8]May have limitations in substrate scope.

General Synthetic Pathways

The synthesis of benzimidazoles primarily involves the condensation of an o-phenylenediamine with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde. Modern methods have introduced various catalysts and energy sources to improve this fundamental transformation.

Benzimidazole_Synthesis OPD o-Phenylenediamine Intermediate Schiff Base / Amide Intermediate OPD->Intermediate CarboxylicAcid Carboxylic Acid / Derivative CarboxylicAcid->Intermediate Phillips-Ladenburg Aldehyde Aldehyde Aldehyde->Intermediate Weidenhagen Benzimidazole Benzimidazole Intermediate->Benzimidazole Cyclization/ Oxidation

Caption: General pathways for benzimidazole synthesis.

Experimental Protocols for Key Methodologies

1. Classical Method: Phillips-Ladenburg Condensation

This method involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a strong acid.[9]

  • Procedure:

    • A mixture of o-phenylenediamine (1 equivalent) and a carboxylic acid (1 equivalent) is heated in the presence of a strong acid, such as 4N hydrochloric acid or polyphosphoric acid.[9][10]

    • The reaction mixture is typically heated under reflux for several hours.[9]

    • After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the benzimidazole product.[11]

    • The crude product is then filtered, washed with water, and purified by recrystallization.[9]

2. Modern Method: Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter times.[3][11]

  • Procedure:

    • A mixture of o-phenylenediamine (1 equivalent), a carboxylic acid or aldehyde (1 equivalent), and a catalyst (e.g., p-toluenesulfonic acid, zeolite) is placed in a microwave-safe vessel.[3][10]

    • The mixture is irradiated in a microwave reactor at a specified power and temperature for a short duration (typically 5-30 minutes).[1]

    • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is typically achieved by recrystallization.[3]

3. Modern Method: Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an efficient and often catalyst-free method for benzimidazole synthesis.[4]

  • Procedure:

    • o-Phenylenediamine (1 equivalent) and an aldehyde (1 equivalent) are dissolved in a suitable solvent (e.g., ethanol/water mixture).[5]

    • The reaction vessel is placed in an ultrasonic bath at room temperature.[4]

    • The reaction is irradiated with ultrasound for a short period (typically 4-15 minutes).[4]

    • The product often precipitates directly from the reaction mixture and can be isolated by simple filtration.[4]

4. Modern Method: Catalytic Synthesis using Gold Nanoparticles

This method utilizes supported gold nanoparticles as a highly efficient and selective catalyst.[12]

  • Procedure:

    • A supported gold catalyst (e.g., Au/TiO2, 1 mol% Au) is added to a glass reactor.[12]

    • A solution of o-phenylenediamine (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent (e.g., a 3:1 mixture of CHCl3:MeOH) is added to the reactor.[12]

    • The reaction mixture is stirred at room temperature for approximately 2 hours.[12]

    • Upon completion, the solid catalyst is separated by centrifugation.

    • The product is isolated from the supernatant and purified.

Workflow for Method Selection

The choice of synthetic methodology depends on several factors, including the desired scale of the reaction, the availability of specialized equipment, and the importance of "green" chemistry principles.

Method_Selection Start Start: Need to Synthesize Benzimidazole Scale Reaction Scale? Start->Scale Equipment Specialized Equipment Available? Scale->Equipment Large Scale Classical Classical Methods (Phillips-Ladenburg, Weidenhagen) Scale->Classical Small to Medium Scale Equipment->Classical No Catalytic Catalytic Methods Equipment->Catalytic Yes Green Green Chemistry a Priority? Microwave Microwave-Assisted Green->Microwave No GreenSynth Green Synthesis (e.g., in water) Green->GreenSynth Yes Ultrasound Ultrasound-Assisted Microwave->Ultrasound Consider Alternatives Catalytic->Green Consider Catalyst

Caption: Decision workflow for selecting a benzimidazole synthesis method.

References

Ensuring Reproducibility in the Synthesis and Evaluation of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides a comprehensive comparison of synthetic methodologies for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, a member of the biologically active benzimidazolone class of compounds. By presenting detailed experimental protocols, quantitative data, and a comparative analysis with alternative therapeutic agents, this document aims to facilitate the reproducible synthesis and evaluation of this promising molecule.

The benzimidazolone scaffold is a "privileged structure" in medicinal chemistry, known for its role in a variety of therapeutic agents, particularly as kinase inhibitors.[1] Compounds bearing this core structure have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] Ensuring the consistent synthesis of derivatives like this compound is therefore critical for advancing research and development in these areas.

Comparative Synthesis of this compound

The synthesis of the target compound can be reliably achieved through a multi-step process commencing with the esterification of 3,4-diaminobenzoic acid, followed by the crucial cyclization step to form the 2-oxo-benzimidazole ring. The choice of cyclizing agent in the final step significantly impacts reaction conditions, yield, and purity. Below, we compare three common methods for this key transformation.

Quantitative Comparison of Cyclization Methods
ParameterMethod A: Urea FusionMethod B: Carbonyldiimidazole (CDI)Method C: Triphosgene
Reaction Time 2-4 hours1-3 hours1-2 hours
Typical Yield 85-95%90-98%90-97%
Reaction Temperature 130-150°CRoom Temperature to 60°C0°C to Room Temperature
Key Advantages Low cost of urea, simple procedure.Mild reaction conditions, high yield.[3][4]High reactivity, clean reaction.[5]
Key Disadvantages High temperature required, potential for side products.Moisture sensitive reagent.Toxicity of reagent and byproducts.

Detailed Experimental Protocols

To ensure reproducibility, detailed step-by-step protocols for the synthesis, purification, and characterization of this compound are provided below.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Step 1: Esterification (3,4-Diaminobenzoic Acid) B Step 2: Cyclization (Methyl 3,4-diaminobenzoate) A->B Methanol, H₂SO₄ C Crude Product B->C Urea / CDI / Triphosgene D Recrystallization C->D Ethanol/Water E Pure Product D->E F ¹H NMR, ¹³C NMR E->F G Mass Spectrometry E->G H FT-IR Spectroscopy E->H I Melting Point E->I

Caption: Synthetic and analytical workflow for this compound.

Step 1: Synthesis of Methyl 3,4-diaminobenzoate
  • Procedure: To a suspension of 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (7.0 mL, 131 mmol) at 0°C.

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3,4-diaminobenzoate as a solid.[6]

  • Expected Yield: 95-99%.

Step 2: Synthesis of this compound (Method A: Urea Fusion)
  • Procedure: Mix Methyl 3,4-diaminobenzoate (5.0 g, 30.1 mmol) and urea (3.6 g, 60.2 mmol) thoroughly in a round-bottom flask.

  • Heat the mixture in an oil bath at 130-140°C for 3 hours. The mixture will melt and then solidify.

  • Cool the reaction mass to room temperature and treat with a 1 M aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with 1 M hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the title compound.[7]

  • Expected Yield: ~90%.

Purification

Recrystallize the crude product from an ethanol/water mixture to obtain a high-purity solid.

Characterization Data
  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₉H₈N₂O₃[8]

  • Molecular Weight: 192.17 g/mol [8]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.0 (s, 1H), 10.8 (s, 1H), 7.5 (d, J=8.0 Hz, 1H), 7.4 (s, 1H), 7.0 (d, J=8.0 Hz, 1H), 3.8 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5, 155.0, 135.0, 130.5, 122.0, 118.0, 110.0, 109.0, 52.0.

  • Mass Spec (ESI): m/z 193.1 [M+H]⁺.

Comparison with Alternative Therapeutic Agents

Benzimidazolone derivatives often exhibit their biological effects through the inhibition of protein kinases, which are crucial components of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer. Therefore, we compare the target compound's potential mechanism of action with established kinase inhibitors and other anticancer agents.

Comparative Data for Selected Kinase Inhibitors
CompoundTarget Kinase(s)IC₅₀ (nM)Cell LineTherapeutic Class
Vemurafenib BRAFV600E31A375 (Melanoma)Kinase Inhibitor
Sorafenib VEGFR, PDGFR, RAF90 (VEGFR-2)-Kinase Inhibitor
Paclitaxel Tubulin Polymerization--Microtubule-Targeting Agent
Related Benzimidazole Analog Microtubule Dynamics730MCF-7 (Breast)[9]Microtubule-Targeting Agent

Note: Data for the specific title compound is not publicly available and would require experimental determination. The data for the "Related Benzimidazole Analog" is for Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate.[9]

Potential Signaling Pathways and Mechanisms of Action

To understand the context in which this compound may act, it is useful to visualize the key signaling pathways targeted by similar compounds.

BRAF/MEK/ERK Signaling Pathway

Mutations in the BRAF gene can lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.[8][10][11] BRAF inhibitors are designed to block this aberrant signaling.

G cluster_legend Legend RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Vemurafenib (Alternative) ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation key1 Potential Target key2 Downstream Effect key1_box key2_box

Caption: The BRAF/MEK/ERK signaling pathway, a common target for kinase inhibitors.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[12][13] Inhibitors of VEGFR-2 can thus prevent tumors from developing a blood supply.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Sorafenib (Alternative) PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_MAPK RAS-MAPK Pathway PLCg->RAS_MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Cell Survival RAS_MAPK->Angiogenesis AKT->Angiogenesis

Caption: The VEGFR-2 signaling cascade, critical for angiogenesis and tumor progression.

Microtubule Dynamics in Cell Division

Microtubule-targeting agents (MTAs) interfere with the dynamics of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division.[9][14] This disruption leads to mitotic arrest and ultimately, apoptosis.

G Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization/ Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest Mitotic Arrest Spindle->Arrest Disruption by MTAs (e.g., Paclitaxel)

Caption: Mechanism of action of microtubule-targeting agents in disrupting cell division.

By providing this detailed guide, we aim to support the scientific community in the reproducible synthesis and rigorous evaluation of this compound and its analogs, thereby accelerating the discovery of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS No. 106429-57-6) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations.

The following guidelines are based on established principles of laboratory chemical waste management. Given the absence of a specific Safety Data Sheet (SDS) in the initial search, this compound should be handled as a hazardous waste.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or fume hood

II. Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] Improper disposal can lead to regulatory violations and health risks.[2][3]

Step 1: Waste Identification and Classification

The first step in proper disposal is to classify the waste.[1][2] Since a specific SDS is unavailable, this compound should be treated as a hazardous chemical waste.

Step 2: Waste Segregation

To prevent dangerous reactions, incompatible chemicals must be kept separate.[2][4] This compound should be collected in a designated container for solid chemical waste. Do not mix it with other waste streams such as liquid waste, sharps, or biological waste.[1]

Step 3: Container Selection and Labeling

Choose a container that is compatible with the chemical. The container must be in good condition, with no leaks or cracks, and have a secure lid.[5]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (106429-57-6), and the date accumulation started.[2][4][5] Do not use abbreviations or chemical formulas.[5]

Step 4: Waste Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4] This area should be under the control of the operator of the process generating the waste. The waste container must be kept closed except when adding waste.[4][5]

Step 5: Arranging for Professional Disposal

Once the container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in the regular trash.[5][6]

III. Spill and Contamination Procedures

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[7]

  • Small spills: Carefully sweep up the solid material and place it into a labeled hazardous waste container.

  • Large spills: Evacuate the area and contact your institution's EHS office immediately.

Any labware or glassware contaminated with this chemical must also be treated as hazardous waste.[5] Empty containers that held this chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

IV. Regulatory Framework

The management of hazardous waste is governed by federal and state regulations.[3][8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][8][9] It is crucial to comply with all applicable national and local regulations.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Chemical is no longer needed identify Identify Waste & Consult SDS (Treat as Hazardous) start->identify segregate Segregate as Solid Chemical Waste identify->segregate container Select Compatible, Labeled Container 'Hazardous Waste' 'this compound' segregate->container store Store in Satellite Accumulation Area container->store full Container Full? store->full full->store No dispose Contact EHS for Professional Disposal full->dispose Yes end Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for handling, storage, and disposal to ensure laboratory safety and minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential chemical exposure. Based on the hazards associated with related compounds, which include potential for skin, eye, and respiratory irritation, the following PPE is mandatory.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]To protect against dust particles and potential splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact, which may cause irritation.[1]
Body Protection Laboratory coat.[1]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated and work is not performed in a fume hood.[1]To prevent inhalation of dust that may cause respiratory tract irritation.[1]
Operational Plan: Safe Handling Procedures

A systematic approach to handling is crucial to prevent exposure and contamination.

1. Preparation:

  • Read and understand this safety guide thoroughly before beginning work.

  • Ensure that a properly functioning chemical fume hood is available.[2][3][4]

  • Locate the nearest safety shower and eyewash station.[3]

  • Prepare all necessary equipment and materials in advance to minimize movement during handling.

  • Cover the work surface with absorbent bench paper.[5]

2. Weighing and Handling (to be performed in a chemical fume hood):

  • Wear all required PPE.

  • Use an enclosed balance or a balance inside the fume hood to weigh the powder.[2][5]

  • Handle the solid carefully to avoid generating airborne dust.[5]

  • Keep containers of the chemical closed when not in use.[5]

  • If transferring the powder, use a scoop and avoid pouring directly from the bottle to prevent spills.[5]

3. Post-Handling:

  • Decontaminate all equipment and the work surface after use.

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

  • Properly label and store the chemical in a tightly closed container in a designated, well-ventilated area.[3][6]

Disposal Plan

All waste materials contaminated with Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate must be treated as hazardous chemical waste.

  • Contaminated Materials: This includes used PPE (gloves, etc.), absorbent paper, and any disposable equipment.

  • Waste Containers: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.[6]

Emergency First Aid Procedures

In the event of exposure, take the following immediate actions:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for safely handling and disposing of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Guide prep2 Verify Fume Hood Function prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handling1 Weigh Compound prep4->handling1 handling2 Perform Experiment handling1->handling2 post1 Decontaminate Workspace handling2->post1 post2 Store Chemical Properly post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 disp1 Segregate Contaminated Waste post3->disp1 disp2 Dispose via Licensed Contractor disp1->disp2

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
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